NVP-CGM097 (stereoisomer)
描述
属性
分子式 |
C38H47ClN4O4 |
|---|---|
分子量 |
659.3 g/mol |
IUPAC 名称 |
(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m1/s1 |
InChI 键 |
CLRSLRWKONPSRQ-DUZTVQHZSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Stereoisomer-Specific Mechanism of Action of NVP-CGM097
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomer-specific mechanism of action of NVP-CGM097, a potent and selective inhibitor of the p53-MDM2 interaction. This document details the differential activity of its stereoisomers, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Introduction
NVP-CGM097 is a dihydroisoquinolinone derivative that reactivates the tumor suppressor protein p53 by inhibiting its interaction with its primary negative regulator, MDM2.[1] In many cancers with wild-type p53, the function of p53 is abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. NVP-CGM097 acts by binding to the p53-binding pocket of MDM2, thereby preventing the p53-MDM2 interaction, leading to p53 stabilization, and subsequent activation of p53-dependent downstream pathways, including cell cycle arrest and apoptosis.[2][3] The clinical development of NVP-CGM097 has been supported by its favorable drug-like properties and its on-target toxicological profile in preclinical studies.[4]
The activity of NVP-CGM097 is highly dependent on its stereochemistry. The molecule possesses a chiral center at the C1 position of the isoquinolinone core, and its biological activity resides almost exclusively in the (S)-enantiomer.
Stereoisomer-Specific Mechanism of Action
The differential activity between the stereoisomers of NVP-CGM097 is stark, with the (S)-enantiomer being orders of magnitude more potent than the (R)-enantiomer. This is attributed to the specific three-dimensional conformation required for optimal binding within the hydrophobic pocket of MDM2.
The p53-binding pocket of MDM2 has three key hydrophobic sub-pockets that accommodate the Phe19, Trp23, and Leu26 residues of p53. NVP-CGM097 is designed to mimic these interactions. The (S)-configuration at the C1 position allows the para-chlorophenyl group to optimally occupy one of these critical binding pockets, leading to high-affinity binding. Conversely, the (R)-configuration results in a steric clash and a significant loss of binding affinity.
The high-affinity binding of the (S)-enantiomer of NVP-CGM097 to MDM2 effectively disrupts the p53-MDM2 complex. This leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of target genes such as CDKN1A (p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively. The inactive (R)-enantiomer fails to effectively inhibit the p53-MDM2 interaction, and therefore does not trigger this downstream signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and selectivity of NVP-CGM097 and its stereoisomers.
Table 1: Stereoisomer Activity against MDM2
| Compound | Target | Assay | IC50 |
| C1-(S)-stereoisomer precursor | MDM2 | TR-FRET | 2.3 nM |
| C1-(R)-stereoisomer precursor | MDM2 | TR-FRET | 1.17 µM |
Data for precursor molecules of NVP-CGM097.
Table 2: NVP-CGM097 (S-enantiomer) Activity and Selectivity
| Compound | Target | Assay | IC50 / Ki | Selectivity |
| NVP-CGM097 | MDM2 | TR-FRET | 1.7 nM (IC50) | >1000-fold vs MDM4 |
| NVP-CGM097 | MDM2 | - | 1.3 nM (Ki) | - |
| NVP-CGM097 | MDM4 | TR-FRET | >2 µM (IC50) | - |
Table 3: NVP-CGM097 Cellular Activity
| Cell Line | p53 Status | Assay | GI50 |
| SJSA-1 | Wild-type | Proliferation | 0.94 µM |
| SAOS-2 | Null | Proliferation | >30 µM |
Table 4: NVP-CGM097 Binding Kinetics to MDM2
| Parameter | Value |
| Association Rate (Kon) | 37 x 10^6 M-1.s-1 |
| Dissociation Rate (Koff) | 0.071 s-1 |
Experimental Protocols
A key step in the synthesis of NVP-CGM097 is the asymmetric synthesis of the (S)-isoquinolinone intermediate. This is achieved through a multi-step process that utilizes a chiral auxiliary to control the stereochemistry. A pivotal reaction is the enantioselective addition of a p-chlorophenyl group to a sulfinylimine intermediate, catalyzed by a rhodium complex. This step establishes the crucial (S)-configuration at the C1 position with high diastereoselectivity. Subsequent acidic cleavage of the sulfinyl group and cyclization yields the desired (S)-isoquinolinone intermediate with a high enantiomeric excess. This intermediate is then carried forward to produce the final NVP-CGM097 compound.
This assay is used to measure the inhibition of the p53-MDM2 interaction in a biochemical format.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).
-
Serially dilute NVP-CGM097 stereoisomers in the assay buffer.
-
Prepare a solution containing biotinylated p53 peptide and GST-tagged MDM2 protein in the assay buffer.
-
Prepare a detection mixture containing Europium-labeled anti-GST antibody and Streptavidin-XL665 in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted NVP-CGM097 stereoisomers.
-
Add the p53-MDM2 protein mixture to each well.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Add the detection mixture to each well.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at 620 nm (Europium emission) and 665 nm (XL665 emission) after excitation at 320 nm using a TR-FRET compatible plate reader.
-
Calculate the FRET ratio (665 nm / 620 nm).
-
Plot the FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay determines the effect of NVP-CGM097 stereoisomers on the proliferation of the MDM2-amplified, p53 wild-type osteosarcoma cell line, SJSA-1.
Protocol:
-
Cell Culture:
-
Maintain SJSA-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
-
Assay Procedure:
-
Trypsinize and count the SJSA-1 cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the NVP-CGM097 stereoisomers in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the plate for 72 hours.
-
-
Viability Measurement (e.g., using WST-1 reagent):
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
This protocol outlines the assessment of NVP-CGM097's in vivo efficacy and its effect on p53 pathway biomarkers in a tumor xenograft model.
Protocol:
-
Xenograft Model Establishment:
-
Implant human cancer cells with wild-type p53 (e.g., SJSA-1) subcutaneously into immunocompromised mice.
-
Monitor tumor growth until tumors reach a specified size.
-
-
Drug Administration:
-
Randomize mice into treatment groups (vehicle control, NVP-CGM097).
-
Administer NVP-CGM097 orally at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Pharmacodynamic Biomarker Analysis:
Conclusion
The therapeutic potential of NVP-CGM097 as a reactivator of p53 is critically dependent on its stereochemistry. The (S)-enantiomer is a highly potent inhibitor of the p53-MDM2 interaction, leading to the activation of the p53 signaling pathway and subsequent anti-tumor effects. In contrast, the (R)-enantiomer is significantly less active due to its inability to bind effectively to the MDM2 protein. This stereospecificity underscores the importance of precise, three-dimensional molecular interactions in targeted drug design and highlights the necessity of enantioselective synthesis and characterization in the development of such therapeutic agents. The experimental protocols detailed herein provide a framework for the continued investigation and development of MDM2 inhibitors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SJSA-1 Cells [cytion.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Asymmetric Synthesis of NVP-CGM097: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, which has entered clinical trials for the treatment of p53 wild-type tumors.[1][2] The therapeutic efficacy of NVP-CGM097 is critically dependent on its stereochemistry, with the (S)-configuration at the C1 position of the dihydroisoquinolinone core being essential for its high binding affinity to MDM2.[1] This technical guide provides an in-depth overview of the asymmetric synthesis of the clinically relevant stereoisomer of NVP-CGM097, based on the pivotal work published by Holzer and colleagues. The synthesis of other stereoisomers of NVP-CGM097 has not been reported in the scientific literature.
Core Synthetic Strategy
The asymmetric synthesis of NVP-CGM097 is a convergent process that involves the preparation of a key chiral dihydroisoquinolinone intermediate and a functionalized side chain, which are then coupled and further elaborated to yield the final active pharmaceutical ingredient. The stereochemistry of the final molecule is controlled through a diastereoselective addition to a chiral sulfinylimine.
Asymmetric Synthesis of the (S)-Dihydroisoquinolinone Core
The enantiomerically pure (S)-dihydroisoquinolinone core is synthesized in a five-step sequence starting from commercially available materials. The key stereochemistry-defining step is the rhodium-catalyzed addition of an arylstannane to a chiral sulfinylimine.
Experimental Protocols and Quantitative Data
Table 1: Synthesis of the (S)-Dihydroisoquinolinone Core
| Step | Reaction | Reagents and Conditions | Product | Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| 1 | Alkylation | (4-hydroxy-3-methoxyphenyl)acetic acid ethyl ester, 2-bromopropane (B125204), K₂CO₃, DMF, 60 °C | Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate | 95% | N/A |
| 2 | Formylation | Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate, Cl₂CH(OMe), TiCl₄, CH₂Cl₂, 0 °C to rt | Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate | 75% | N/A |
| 3 | Sulfinylimine Formation | Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate, (S)-2-methylpropane-2-sulfinamide, CuSO₄, CH₂Cl₂, rt | (S,E)-Ethyl 2-(2-(((S)-tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate | 98% | >99:1 d.r. |
| 4 | Diastereoselective Arylation | (S,E)-Ethyl 2-(2-(((S)-tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate, (4-chlorophenyl)tributylstannane, [Rh(cod)(MeCN)₂]BF₄, Dioxane, 80 °C | Ethyl 2-(2-((S)-((4-chlorophenyl)methyl)((S)-tert-butylsulfinyl)amino)-4-isopropoxy-5-methoxyphenyl)acetate | 85% | 96:4 d.r. |
| 5 | Cyclization and Sulfinyl Group Cleavage | Ethyl 2-(2-((S)-((4-chlorophenyl)methyl)((S)-tert-butylsulfinyl)amino)-4-isopropoxy-5-methoxyphenyl)acetate, HCl in Dioxane, then NaHCO₃ | (S)-4-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 95% | 92% e.e. |
Detailed Methodologies
Step 1: Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate
To a solution of (4-hydroxy-3-methoxyphenyl)acetic acid ethyl ester (1.0 eq) in DMF was added K₂CO₃ (2.0 eq) and 2-bromopropane (1.5 eq). The reaction mixture was stirred at 60 °C for 16 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to afford the product.
Step 2: Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate
To a solution of ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate (1.0 eq) in CH₂Cl₂ at 0 °C was added TiCl₄ (1.1 eq). Dichloro(methoxy)methane (1.2 eq) was then added dropwise, and the reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by the slow addition of water, and the mixture was extracted with CH₂Cl₂. The combined organic layers were washed with saturated aqueous NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
Step 3: (S,E)-Ethyl 2-(2-(((S)-tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate
A mixture of ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate (1.0 eq), (S)-2-methylpropane-2-sulfinamide (1.1 eq), and CuSO₄ (1.5 eq) in CH₂Cl₂ was stirred at room temperature for 24 hours. The reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure to give the desired sulfinylimine.
Step 4: Ethyl 2-(2-((S)-((4-chlorophenyl)methyl)((S)-tert-butylsulfinyl)amino)-4-isopropoxy-5-methoxyphenyl)acetate
A mixture of the (S,E)-sulfinylimine (1.0 eq), (4-chlorophenyl)tributylstannane (1.5 eq), and [Rh(cod)(MeCN)₂]BF₄ (0.1 eq) in dioxane was heated at 80 °C for 12 hours under an inert atmosphere. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the product as a mixture of diastereomers.
Step 5: (S)-4-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one
To a solution of the diastereomeric mixture from the previous step (1.0 eq) in dioxane was added a 4 M solution of HCl in dioxane (5.0 eq). The mixture was stirred at room temperature for 1 hour. The solvent was evaporated, and the residue was dissolved in methanol. Saturated aqueous NaHCO₃ solution was added until a pH of 8-9 was reached, and the mixture was stirred for 2 hours. The resulting precipitate was collected by filtration, washed with water, and dried to afford the enantiomerically enriched dihydroisoquinolinone. The enantiomeric excess was determined by chiral HPLC analysis.
Synthesis of the Side Chain
The synthesis of the piperazine-containing side chain is achieved through a multi-step sequence involving reductive amination and standard functional group manipulations.
Final Assembly of NVP-CGM097
The final steps of the NVP-CGM097 synthesis involve the coupling of the chiral dihydroisoquinolinone core with the side chain, followed by deprotection and salt formation.
Visualizations
Signaling Pathway
Caption: NVP-CGM097 inhibits the p53-MDM2 interaction.
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of the chiral core.
Conclusion
The asymmetric synthesis of NVP-CGM097 has been successfully established, enabling the production of the enantiomerically pure clinical candidate. The key to the stereochemical control lies in a diastereoselective rhodium-catalyzed arylation of a chiral sulfinylimine intermediate. This robust synthetic route provides a reliable method for the preparation of NVP-CGM097 for further pre-clinical and clinical investigations. The lack of published information on the synthesis of other stereoisomers highlights the focused effort on developing the most biologically active compound.
References
The Discovery and Development of NVP-CGM097: A Potent and Selective MDM2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, preclinical, and clinical development of NVP-CGM097, a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. This document details the mechanism of action, key experimental data, and methodologies employed in its journey from a virtual screening hit to a clinical candidate for the treatment of p53 wild-type tumors.
Introduction: Targeting the p53-MDM2 Axis
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by inducing cell-cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In approximately 50% of human cancers, the p53 pathway is inactivated through mutations in the TP53 gene.[1] In the remaining cancers with wild-type p53, its tumor-suppressive function is often abrogated by the over-expression of its primary negative regulator, the E3 ubiquitin ligase MDM2 (Mouse Double Minute 2 homolog).[2] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3][4]
The discovery of small molecules that can inhibit the p53-MDM2 interaction represents a promising therapeutic strategy to reactivate p53 in cancer cells harboring wild-type p53.[5][6] NVP-CGM097 emerged from a drug discovery program aimed at identifying novel, potent, and selective inhibitors of this critical protein-protein interaction.[1][7]
Mechanism of Action
NVP-CGM097 is a dihydroisoquinolinone derivative that acts as a potent and selective inhibitor of the MDM2-p53 interaction.[1][8] By binding to the p53-binding pocket on MDM2, NVP-CGM097 effectively blocks the interaction between the two proteins.[9] This disruption leads to the stabilization and accumulation of p53, which can then translocate to the nucleus and activate the transcription of its target genes, ultimately resulting in cell-cycle arrest and apoptosis in p53 wild-type tumor cells.[10][11]
Below is a diagram illustrating the signaling pathway and the mechanism of action of NVP-CGM097.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of NVP-CGM097.
Quantitative Data Summary
The following tables summarize the key quantitative data for NVP-CGM097, including its biochemical potency, cellular activity, and pharmacokinetic properties in various preclinical species.
Table 1: In Vitro Potency and Selectivity of NVP-CGM097
| Parameter | NVP-CGM097 | Nutlin-3a (Reference) | Assay | Reference(s) |
| MDM2 Binding (IC50) | 1.7 nM | 8.0 nM | TR-FRET | [1] |
| MDM2 Binding (Ki) | 1.3 nM | - | Not Specified | [9][10] |
| MDM4 Binding (IC50) | 2000 nM | - | TR-FRET | [1] |
| p53 Nuclear Translocation (IC50) | 0.224 µM | - | High-Content Imaging | [9] |
Table 2: Cellular Proliferation Inhibition (GI50) of NVP-CGM097 in Cancer Cell Lines
| Cell Line | p53 Status | GI50 (µM) | Reference(s) |
| SJSA-1 (Osteosarcoma) | Wild-Type | ~0.35 - 0.60 µM | [1] |
| GOT1 (Neuroendocrine) | Wild-Type | 1.84 µM (144h) | |
| BON1 (Neuroendocrine) | Mutated | Resistant | |
| NCI-H727 (Neuroendocrine) | Mutated | Resistant | |
| KB-3-1 (Cervical Cancer) | Wild-Type | 44.03 µM | [12] |
| KB-C2 (Cervical Cancer) | Wild-Type | 45.54 µM | [12] |
| SW620 (Colorectal Cancer) | Mutated | 25.20 µM | [12] |
| SW620/Ad300 (Colorectal Cancer) | Mutated | 17.05 µM | [12] |
Table 3: Pharmacokinetic Parameters of NVP-CGM097 in Preclinical Species
| Species | Route | Dose | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) | Reference(s) |
| Mouse (OF-1) | IV | - | 5 | - | - | - | [1] |
| PO | - | - | - | - | - | [1] | |
| Rat (Sprague-Dawley) | IV | - | 7 | - | - | - | [1] |
| PO | - | - | - | - | - | [1] | |
| Dog (Beagle) | IV | - | 3 | - | - | - | [1] |
| PO | - | - | - | - | - | [1] | |
| Monkey (Cynomolgus) | IV | - | 4 | - | - | - | [1] |
| PO | - | - | - | - | - | [1] |
CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability. Dashes indicate data not specified in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the evaluation of NVP-CGM097.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to determine the in vitro potency of NVP-CGM097 in inhibiting the p53-MDM2 interaction.
-
Principle: The assay measures the proximity of a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., MDM2) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., a p53-derived peptide). Inhibition of the interaction by a compound like NVP-CGM097 leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled streptavidin (donor)
-
XL665-labeled anti-tag antibody specific for tagged MDM2 (acceptor)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.1% Tween-20)
-
384-well low-volume black plates
-
NVP-CGM097 and reference compounds
-
-
Procedure:
-
Prepare serial dilutions of NVP-CGM097 in DMSO and then in assay buffer.
-
Add a fixed concentration of MDM2 protein and the p53-derived peptide to the wells of the 384-well plate.
-
Add the diluted NVP-CGM097 or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add a mixture of the donor and acceptor fluorophores.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 2-4 hours).
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
These assays were conducted to evaluate the anti-proliferative activity of NVP-CGM097 in various cancer cell lines.
-
Principle: The viability of cancer cells is measured after treatment with NVP-CGM097 for a defined period. Assays like MTT or WST-1 measure the metabolic activity of viable cells, which is proportional to the cell number.
-
Materials:
-
Cancer cell lines (e.g., SJSA-1, GOT1)
-
Complete cell culture medium
-
96-well cell culture plates
-
NVP-CGM097
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of NVP-CGM097 or vehicle control.
-
Incubate the plates for a specified duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTT or WST-1 reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.
-
Western Blotting for p53 Pathway Activation
This technique was used to confirm the mechanism of action of NVP-CGM097 by assessing the levels of p53 and its downstream target proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Materials:
-
p53 wild-type cancer cells
-
NVP-CGM097
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with NVP-CGM097 at various concentrations or for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
In Vivo Xenograft Studies
These studies were performed to evaluate the anti-tumor efficacy of NVP-CGM097 in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with NVP-CGM097, and the tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line with wild-type p53 (e.g., SJSA-1)
-
Matrigel (optional, to aid tumor formation)
-
NVP-CGM097 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 cells in PBS or with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer NVP-CGM097 or vehicle control orally at a predetermined dose and schedule (e.g., daily or three times a week).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the discovery and evaluation of NVP-CGM097.
Caption: A simplified workflow for the discovery and development of NVP-CGM097.
Caption: The preclinical evaluation workflow for NVP-CGM097.
Clinical Development
NVP-CGM097 has advanced into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors harboring wild-type p53.[1][7][13] These trials are crucial in determining the therapeutic potential of this novel MDM2 inhibitor in a clinical setting.
Conclusion
The discovery and development of NVP-CGM097 exemplify a successful structure-based drug design and optimization campaign targeting a challenging protein-protein interaction. With its potent and selective inhibition of the p53-MDM2 interaction, favorable preclinical profile, and advancement into clinical trials, NVP-CGM097 holds promise as a novel therapeutic agent for patients with p53 wild-type cancers. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.
References
- 1. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies | Semantic Scholar [semanticscholar.org]
- 6. karger.com [karger.com]
- 7. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of NVP-CGM097 Stereoisomers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic properties of the stereoisomers of NVP-CGM097, a potent and selective inhibitor of the p53-MDM2 interaction currently under clinical investigation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.
Core Data Presentation
Table 1: In Vitro Potency of NVP-CGM097 Stereoisomers
| Stereoisomer | Biochemical Assay (TR-FRET) IC50 |
| C1-(S)-stereoisomer | 2.3 nM |
| C1-(R)-stereoisomer | 1.17 µM |
Data sourced from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring the inhibition of the p53-MDM2 interaction.
Table 2: Preclinical Pharmacokinetic Parameters of NVP-CGM097
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| Mouse (OF-1) | i.v. | 1 | 5 | 0.8 | 2.6 | - |
| p.o. | 10 | - | - | - | 70 | |
| Rat (Sprague-Dawley) | i.v. | 1 | 7 | 1.0 | 2.3 | - |
| p.o. | 10 | - | - | - | 80 | |
| Dog (Beagle) | i.v. | 0.5 | 3 | 1.1 | 4.8 | - |
| p.o. | 2 | - | - | - | 100 | |
| Monkey (Cynomolgus) | i.v. | 0.5 | 4 | 1.2 | 4.5 | - |
| p.o. | 2 | - | - | - | 100 |
CL: Total blood clearance; Vss: Volume of distribution at steady state; t1/2: Elimination half-life; F: Oral bioavailability. Note: This data represents the pharmacokinetic profile of NVP-CGM097 and does not differentiate between its stereoisomers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay
This assay was employed to determine the in vitro potency of NVP-CGM097 stereoisomers in inhibiting the p53-MDM2 interaction.
-
Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide, and the test compounds (NVP-CGM097 stereoisomers).
-
Assay Principle: The assay measures the proximity of the fluorescently labeled p53 peptide to the MDM2 protein. Inhibition of the p53-MDM2 interaction by the test compound leads to a decrease in the FRET signal.
-
Procedure:
-
A solution of MDM2 protein and the p53 peptide is prepared in an appropriate assay buffer.
-
Serial dilutions of the test compounds are added to the wells of a microtiter plate.
-
The MDM2/p53 peptide solution is then added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of the p53-MDM2 interaction, are calculated from the dose-response curves.
Cellular p53 Redistribution Assay
This cell-based assay was utilized to confirm the ability of NVP-CGM097 to inhibit the p53-MDM2 interaction within a cellular context.
-
Cell Line: A human cell line with wild-type p53 (e.g., SJSA-1) is used.
-
Principle: In unstressed cells, p53 is predominantly located in the cytoplasm due to its interaction with MDM2, which promotes its nuclear export and degradation. Inhibition of the p53-MDM2 interaction leads to the accumulation of p53 in the nucleus.
-
Procedure:
-
Cells are seeded in a multi-well plate suitable for high-content imaging.
-
The cells are treated with various concentrations of the test compound.
-
After a defined incubation period, the cells are fixed and permeabilized.
-
The cells are then stained with an antibody specific for p53 and a nuclear counterstain (e.g., DAPI).
-
Images are acquired using a high-content imaging system.
-
-
Data Analysis: The ratio of nuclear to cytoplasmic p53 fluorescence intensity is quantified. The IC50 value for p53 nuclear translocation is determined from the dose-response curve.
In Vivo Pharmacokinetic Study in Preclinical Species
This study aimed to characterize the pharmacokinetic profile of NVP-CGM097 in various animal models.
-
Animal Models: OF-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used.
-
Drug Administration:
-
Intravenous (i.v.): A single dose of NVP-CGM097 was administered intravenously to assess clearance, volume of distribution, and half-life.
-
Oral (p.o.): A single oral gavage dose was administered to determine oral bioavailability.
-
-
Sample Collection: Blood samples were collected at predetermined time points after drug administration.
-
Sample Analysis: The concentration of NVP-CGM097 in the blood samples was quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including clearance (CL), volume of distribution at steady state (Vss), elimination half-life (t1/2), and oral bioavailability (F).
Mandatory Visualizations
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of NVP-CGM097.
Caption: A generalized workflow for preclinical pharmacokinetic studies.
An In-depth Technical Guide to NVP-CGM097 Stereoisomer Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for the stereoisomers of NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 interaction. This document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.
Introduction: The p53-MDM2 Axis and NVP-CGM097
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell-cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2] The E3 ubiquitin ligase MDM2 (also known as HDM2 in humans) is a key negative regulator of p53.[3][4] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the proteasome.[4] In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2.[3] Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and suppress tumor growth.[3][5]
NVP-CGM097 is a small molecule inhibitor developed to disrupt the MDM2-p53 protein-protein interaction.[5][6] It is a dihydroisoquinolinone derivative that has undergone phase I clinical trials for the treatment of p53 wild-type tumors.[6][7] This guide focuses on the validation of its biological target, with a particular emphasis on the stereochemical aspects of its activity.
Mechanism of Action: Restoring p53 Function
NVP-CGM097 exerts its anti-tumor effects by binding to MDM2 at the p53-binding pocket, thereby blocking the interaction between MDM2 and p53.[8] This disruption leads to the stabilization and accumulation of p53, which can then translocate to the nucleus and activate the transcription of its target genes.[6] These target genes, such as p21, PUMA, and MDM2 itself, mediate the downstream effects of p53, including cell cycle arrest and apoptosis.[2][4][6]
The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of NVP-CGM097.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of NVP-CGM097 Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of NVP-CGM097 stereoisomers. NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under clinical investigation as a therapeutic agent for p53 wild-type tumors.[1][2][3] Understanding the differential activity of its stereoisomers is crucial for optimizing its therapeutic potential. This document outlines the key quantitative data, detailed experimental methodologies, and relevant biological pathways.
Core Concept: The p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[4] The activity of p53 is tightly regulated by its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[5] NVP-CGM097 is designed to inhibit the interaction between p53 and MDM2, thereby reactivating p53's tumor-suppressive functions.[6]
Quantitative Data: Stereoisomer Potency
The stereochemistry of NVP-CGM097 at the C1 position of the dihydroisoquinolinone core is a critical determinant of its biological activity. The C1-(S)-stereoisomer is significantly more potent in inhibiting the p53-MDM2 interaction than the C1-(R)-stereoisomer.
| Compound | Target | Assay | IC50 | Reference |
| NVP-CGM097 (C1-(S)-stereoisomer precursor) | p53-MDM2 | TR-FRET | 2.3 nM | [1] |
| NVP-CGM097 (C1-(R)-stereoisomer precursor) | p53-MDM2 | TR-FRET | 1.17 µM | [1] |
| NVP-CGM097 (Compound 1) | p53-MDM2 | TR-FRET | 1.7 nM | [1] |
| NVP-CGM097 (Compound 1) | p53-MDM4 | TR-FRET | 2000 nM | [1] |
| NVP-CGM097 | MDM2 | Biochemical | Ki = 1.3 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the stereoisomers of NVP-CGM097.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between p53 and MDM2.
Methodology:
-
Reagent Preparation:
-
Recombinant human MDM2 protein tagged with Glutathione S-transferase (GST).
-
A biotinylated peptide derived from the p53 transactivation domain.
-
Europium (Eu3+) cryptate-labeled streptavidin (donor fluorophore).
-
Allophycocyanin (XL665)-labeled anti-GST antibody (acceptor fluorophore).
-
Serial dilutions of NVP-CGM097 stereoisomers in an appropriate assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add the MDM2-GST, p53-peptide-Biotin, and the test compound (NVP-CGM097 stereoisomer).
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibration.
-
Add the Eu3+-streptavidin and XL665-anti-GST antibody.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Eu3+ donor) and 665 nm (XL665 acceptor).
-
The TR-FRET signal is calculated as the ratio of the acceptor signal to the donor signal.
-
Plot the TR-FRET signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Cellular Proliferation (MTT) Assay
This colorimetric assay assesses the impact of NVP-CGM097 stereoisomers on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture and Plating:
-
Culture human cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT116) in appropriate media.[8]
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of NVP-CGM097 stereoisomers in complete cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).[8]
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Western Blotting for p53 Pathway Activation
This technique is used to detect the upregulation of p53 and its downstream target proteins, such as p21 and MDM2, following treatment with NVP-CGM097 stereoisomers.
Methodology:
-
Cell Treatment and Lysis:
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., actin) overnight at 4°C.[5][12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Conclusion
The in vitro characterization of NVP-CGM097 stereoisomers unequivocally demonstrates the superior potency of the C1-(S)-enantiomer in disrupting the p53-MDM2 interaction and activating the p53 pathway in cancer cells. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of MDM2 inhibitors as a promising class of anti-cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
NVP-CGM097 and its Interaction with the p53 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the negative regulation of p53 by MDM2, NVP-CGM097 reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth overview of NVP-CGM097, with a focus on its mechanism of action, interaction with the p53 pathway, and the experimental methodologies used for its characterization. While the stereochemistry of MDM2 inhibitors can significantly impact their activity, public domain literature on NVP-CGM097 primarily discusses it as a single entity, without a comparative analysis of its potential stereoisomers.
Introduction to NVP-CGM097
NVP-CGM097 is a dihydroisoquinolinone derivative that was identified through a virtual screening and subsequent medicinal chemistry optimization.[3] It is a highly potent and selective inhibitor of the MDM2-p53 interaction and has been evaluated in Phase I clinical trials for the treatment of p53 wild-type tumors.[1][2] NVP-CGM097 binds to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for proteasomal degradation.
Interaction with the p53 Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activation in response to cellular stress, such as DNA damage, leads to the transcriptional activation of genes involved in cell cycle arrest, DNA repair, and apoptosis. MDM2 is an E3 ubiquitin ligase that is a key negative regulator of p53. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.
NVP-CGM097 reactivates the p53 pathway by inhibiting the MDM2-p53 interaction. This leads to the stabilization and accumulation of p53 in the nucleus, where it can then transcriptionally activate its target genes, including p21 (CDKN1A), PUMA, and MDM2 itself (as part of a negative feedback loop). The activation of these downstream targets ultimately results in cell cycle arrest and apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of p53 regulation and the mechanism of action of NVP-CGM097.
Quantitative Data
The following tables summarize the in vitro binding affinity and cellular activity of NVP-CGM097.
Table 1: In Vitro Binding Affinity of NVP-CGM097
| Target | Assay | IC50 (nM) | Reference |
| Human MDM2 | TR-FRET | 1.7 | [1] |
| Human MDM4 | TR-FRET | 2000 | [1] |
Table 2: Cellular Activity of NVP-CGM097
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| p53 wild-type cells | p53 Nuclear Translocation | p53 redistribution | 0.224 | [1] |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to quantify the in vitro binding affinity of NVP-CGM097 to the MDM2 protein by measuring the disruption of the MDM2-p53 interaction.
Principle: The assay utilizes a donor fluorophore (e.g., Europium cryptate) conjugated to MDM2 and an acceptor fluorophore (e.g., XL665) conjugated to a p53-derived peptide. When MDM2 and the p53 peptide are in close proximity (i.e., bound), excitation of the donor fluorophore results in fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An inhibitor like NVP-CGM097 competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.
Methodology:
-
Reagents:
-
Recombinant human MDM2 protein tagged with a donor fluorophore.
-
A synthetic peptide derived from the p53 transactivation domain tagged with an acceptor fluorophore.
-
NVP-CGM097 at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Add a fixed concentration of the donor-labeled MDM2 and acceptor-labeled p53 peptide to the wells of a microplate.
-
Add varying concentrations of NVP-CGM097 to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader capable of time-resolved fluorescence measurements.
-
The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined by plotting the FRET signal against the inhibitor concentration.
-
Figure 2: Experimental workflow for the TR-FRET based MDM2-p53 binding assay.
p53 Nuclear Translocation Assay
This cell-based assay is used to determine the ability of NVP-CGM097 to stabilize p53 and promote its accumulation in the nucleus.
Principle: In unstressed cells with functional MDM2, p53 is predominantly located in the cytoplasm and is continuously degraded. Inhibition of the MDM2-p53 interaction by NVP-CGM097 prevents p53 degradation and leads to its accumulation and translocation into the nucleus. This change in the subcellular localization of p53 can be visualized and quantified using immunofluorescence microscopy.
Methodology:
-
Cell Culture:
-
Plate p53 wild-type cells (e.g., MCF-7) on coverslips or in a multi-well imaging plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of NVP-CGM097 for a defined period (e.g., 24 hours). Include a vehicle-treated control.
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).
-
Incubate the cells with a primary antibody specific for p53.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images of the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p53 in a large number of cells for each treatment condition.
-
The IC50 for p53 nuclear translocation is the concentration of NVP-CGM097 that results in a 50% increase in the nuclear-to-cytoplasmic p53 fluorescence ratio.
-
Figure 3: Experimental workflow for the p53 nuclear translocation assay.
Conclusion
NVP-CGM097 is a well-characterized, potent, and selective inhibitor of the MDM2-p53 interaction. It effectively reactivates the p53 pathway in cancer cells harboring wild-type p53, leading to desired anti-tumor responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on p53-MDM2 targeted therapies. Further investigation into the specific stereoisomers of NVP-CGM097 could provide deeper insights into its structure-activity relationship and potentially lead to the development of even more potent and selective second-generation inhibitors.
References
Species-Specific Activity of NVP-CGM097: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and highly selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction, which has entered clinical development for the treatment of p53 wild-type tumors.[1][2] By disrupting the interaction between p53 and its primary negative regulator, MDM2, NVP-CGM097 stabilizes p53, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of the species-specific activity of NVP-CGM097, focusing on its differential effects on human, dog, mouse, and rat MDM2. While NVP-CGM097 is a specific stereoisomer, this guide will focus on the activity of this clinically relevant molecule, as comparative data for its other stereoisomers are not extensively available in public literature.
Data Presentation
Table 1: Species-Specific Biochemical Activity of NVP-CGM097 against MDM2
The following table summarizes the inhibitory constants (Ki) of NVP-CGM097 against MDM2 from different species, as determined by a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[1]
| Species | MDM2 Ki (nM) for NVP-CGM097 |
| Human | 1.3 |
| Dog | 20.8 |
| Mouse | 66.3 |
| Rat | 48.1 |
Data extracted from Holzer et al., J Med Chem, 2015.[1]
Table 2: Cellular Activity of NVP-CGM097 in Human Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) of NVP-CGM097 in various human cancer cell lines with wild-type p53.
| Cell Line | Assay Type | IC50 (nM) |
| SJSA-1 (Osteosarcoma) | Cell Proliferation | 940 |
| HCT116 (Colon Cancer) | Cell Proliferation | Not explicitly provided, but potent activity demonstrated |
| Multiple p53-wt cell lines | Cell Proliferation | Pronounced inhibition |
Data from various sources, including Holzer et al., J Med Chem, 2015 and others.[1][4]
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction
This biochemical assay is used to measure the inhibition of the MDM2-p53 interaction by NVP-CGM097.
Materials:
-
Recombinant human, dog, mouse, or rat MDM2 protein (N-terminal domain)
-
A biotinylated p53-derived peptide
-
Europium-labeled streptavidin (donor fluorophore)
-
Allophycocyanin (APC)-labeled anti-GST antibody (acceptor fluorophore), assuming GST-tagged MDM2
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of NVP-CGM097 in the assay buffer.
-
In a 384-well plate, add the MDM2 protein, the biotinylated p53 peptide, and the serially diluted NVP-CGM097 or vehicle control.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Add a mixture of Europium-labeled streptavidin and APC-labeled anti-GST antibody to each well.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Proliferation Assay (e.g., using SJSA-1 cells)
This assay assesses the effect of NVP-CGM097 on the growth of cancer cells.
Materials:
-
SJSA-1 human osteosarcoma cells (p53 wild-type, MDM2 amplified)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
NVP-CGM097
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed SJSA-1 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of NVP-CGM097 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of NVP-CGM097 or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
p53 Nuclear Translocation Assay
This imaging-based assay visualizes the movement of p53 from the cytoplasm to the nucleus upon treatment with NVP-CGM097.[1]
Materials:
-
p53 wild-type cells (e.g., HCT116)
-
Cell culture plates with optically clear bottoms
-
NVP-CGM097
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against p53
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells onto appropriate imaging plates and allow them to attach.
-
Treat the cells with various concentrations of NVP-CGM097 or vehicle control for a defined period (e.g., 4-24 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-p53 antibody.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic p53 fluorescence intensity.
-
Determine the concentration of NVP-CGM097 that induces a half-maximal increase in nuclear p53.
Mandatory Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of action of NVP-CGM097.
Caption: A generalized experimental workflow for the evaluation of an MDM2 inhibitor like NVP-CGM097.
References
- 1. content.abcam.com [content.abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NVP-CGM097 Stereoisomer in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and highly selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein, also known as Human Double Minute 2 (HDM2).[1][2][3][4] It functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[4][5][6] In cancer cells with wild-type p53, MDM2 targets p53 for proteasomal degradation, thereby suppressing its function.[5][6] NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing this interaction and leading to the stabilization and activation of p53.[4][5] This reactivation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making NVP-CGM097 a promising therapeutic agent for tumors harboring wild-type p53.[1][7][8] The active form of the molecule is the (S)-stereoisomer.[3]
These application notes provide detailed protocols for the use of the NVP-CGM097 stereoisomer in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.
Mechanism of Action: p53-MDM2 Interaction
NVP-CGM097 is an inhibitor of the p53-MDM2 protein-protein interaction.[2] By binding to MDM2, it blocks the E3 ubiquitin ligase activity of MDM2 towards p53, leading to p53 accumulation and subsequent activation of downstream target genes that control cell cycle progression and apoptosis.[5][6]
Caption: p53 Signaling Pathway and the Role of NVP-CGM097.
Quantitative Data Summary
The following tables summarize the in vitro activity of NVP-CGM097 across various cancer cell lines.
Table 1: In Vitro Binding Affinity and Cellular Potency of NVP-CGM097
| Parameter | Value | Reference |
| Binding Affinity (Ki) for hMDM2 | 1.3 nM | [1][4] |
| p53 Nuclear Translocation (IC50) | 0.224 µM | [3][4] |
Table 2: Anti-proliferative Activity of NVP-CGM097 in p53 Wild-Type (WT) and p53-Null Cell Lines
| Cell Line | p53 Status | Assay | IC50 / GI50 (nM) | Reference |
| HCT116 | WT | Cell Proliferation | 454 | [3][5] |
| HCT116 | Null | Cell Proliferation | 15,983 | [3][5] |
| SJSA-1 | WT (MDM2 amplified) | Cell Proliferation | 350 | [4] |
| GOT1 | WT | Cell Viability (96h) | ~1,840 (calculated from % decline) | [7][9] |
| BON1 | Mutated | Cell Viability | Resistant | [7][8] |
| NCI-H727 | Mutated | Cell Viability | Resistant | [7][8] |
Table 3: Effect of NVP-CGM097 on Cell Viability in GOT1 (p53 WT) Cells after 96 hours
| Concentration (nM) | % Decline in Cell Viability (Mean ± SD) | p-value | Reference |
| 100 | 15.1 ± 9.2% | < 0.05 | [7][8] |
| 500 | 22.6 ± 6.6% | < 0.01 | [7][8] |
| 2,500 | 52.3 ± 9.2% | < 0.01 | [7][8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of NVP-CGM097 in cell culture.
Caption: General Experimental Workflow for NVP-CGM097 Evaluation.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of NVP-CGM097 on cell proliferation and viability.
Materials:
-
NVP-CGM097 (S)-stereoisomer
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
p53 wild-type and p53-mutant/null cancer cell lines (e.g., HCT116, SJSA-1, GOT1, BON1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1,500-50,000 cells/well (optimize for each cell line, e.g., GOT1 at 50,000 cells/well) in 100 µL of complete medium.[9]
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of NVP-CGM097 in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM.[4][7] Include a DMSO-only vehicle control.
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at 37°C with gentle shaking to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Western Blot Analysis for p53 Pathway Proteins
This protocol assesses the effect of NVP-CGM097 on the protein levels of p53 and its downstream targets.
Materials:
-
6-well cell culture plates
-
NVP-CGM097 and DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Imaging:
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of NVP-CGM097 on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
NVP-CGM097 and DMSO
-
PBS and Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
Add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
-
Low Compound Activity: Ensure the NVP-CGM097 is fully dissolved in DMSO and that the final DMSO concentration in the cell culture medium is non-toxic (typically <0.5%). Confirm the p53 status of the cell line, as NVP-CGM097 is most effective in p53 wild-type cells.[7][8]
-
High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure the blocking step is sufficient.
-
Variable Cell Viability Results: Ensure consistent cell seeding density and even distribution of cells in the wells. Minimize edge effects on 96-well plates by not using the outer wells for experimental samples.
Safety Precautions
NVP-CGM097 is a bioactive compound. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of substances through the skin. All waste should be disposed of according to institutional guidelines for chemical waste.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of wild-type p53-expressing AML by novel small molecule HDM2 inhibitor, CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The HDM2 (MDM2) Inhibitor NVP-CGM097 inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]
- 8. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
Application Notes and Protocols: NVP-CGM097 (S-stereoisomer) Dosage for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of the potent and selective MDM2 inhibitor, NVP-CGM097, in mouse models, with a focus on dosage, formulation, and experimental protocols. The information is curated from preclinical studies to guide the design and execution of future research.
NVP-CGM097 is a dihydroisoquinolinone derivative that functions by inhibiting the p53-MDM2 protein-protein interaction, leading to the stabilization and activation of the p53 tumor suppressor pathway.[1][2][3] Preclinical development has identified the C1-(S)-stereoisomer as the active configuration, possessing favorable pharmacokinetic properties.[3] Therefore, the dosages and protocols described herein pertain to this active stereoisomer. A critical consideration for in vivo studies is the species-specific binding of NVP-CGM097, which is significantly more potent against human MDM2 than mouse MDM2.[3]
Data Presentation: Quantitative Summary of In Vivo Dosages
The following tables summarize the dosages and administration schedules of NVP-CGM097 used in various mouse models.
Table 1: NVP-CGM097 Dosage and Administration in SJSA-1 Osteosarcoma Xenograft Mouse Model
| Dosage | Administration Route | Dosing Schedule | Vehicle | Mouse Strain | Efficacy Outcome | Reference |
| 25 mg/kg | Oral (PO) | Daily | 0.5% Hydroxypropyl methylcellulose (B11928114) | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | 50% reduction in tumor growth compared to vehicle | [1] |
| 50 mg/kg | Oral (PO) | Daily | 0.5% Hydroxypropyl methylcellulose | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | Stable disease (T/C = 3%) | [1] |
| 100 mg/kg | Oral (PO) | Daily | 0.5% Hydroxypropyl methylcellulose | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | 65% tumor regression after 10 days | [1] |
| 50 mg/kg | Oral (PO) | Three times a week (3qw) | 0.5% Hydroxypropyl methylcellulose | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | Similar regression levels to daily dosing | [1] |
| 50 mg/kg | Oral (PO) | Twice a week (2qw) | 0.5% Hydroxypropyl methylcellulose | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | Similar regression levels to daily dosing | [1] |
| 50 mg/kg | Oral (PO) | 3 days on / 4 days off | 0.5% Hydroxypropyl methylcellulose | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | Similar regression levels to daily dosing | [1] |
Table 2: NVP-CGM097 Dosage and Administration in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Patient-Derived Xenograft (PDX) Mouse Model
| Dosage | Administration Route | Dosing Schedule | Vehicle | Mouse Strain | Efficacy Outcome | Reference |
| Not specified | Not specified | Daily | Not specified | NOD.SCID.IL2Rɣ-/- (NSG) | Markedly improved overall survival (median 73 vs 28 days for vehicle) | [4][5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an SJSA-1 Xenograft Mouse Model
This protocol is adapted from the methodology described by Bauer et al., 2021.[1]
1. Animal Model:
-
Female athymic nude mice (Hsd:Athymic Nude-Foxn1nu), 7–8 weeks old, weighing 20–22 g.[1]
-
House animals in a pathogen-controlled environment with ad libitum access to food and water.[1]
2. Tumor Cell Implantation:
-
Expand SJSA-1 human osteosarcoma cells in vitro.
-
Inject tumor cells subcutaneously into the right flank of the mice.
3. Tumor Growth Monitoring and Group Allocation:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a mean size of approximately 100 mm³, randomize animals into treatment and control groups (n=6 per group).[1]
4. NVP-CGM097 Formulation and Administration:
-
Freshly dissolve NVP-CGM097 in 0.5% hydroxypropyl methylcellulose for oral administration.[1]
-
Administer the formulation orally (PO) at a volume of 10 mL/kg.[1]
-
Dose animals according to the schedules outlined in Table 1 for a duration of 14 days.[1]
5. Efficacy Assessment:
-
Measure tumor volumes throughout the study.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weighing, pharmacodynamic marker analysis).
6. Pharmacodynamic (PD) Analysis (Optional):
-
For PD experiments, administer a single dose of NVP-CGM097 (e.g., 50 or 100 mg/kg).[1]
-
Collect blood and tumor samples at various time points (e.g., 0, 1, 3, 8, 16, 24, and 48 hours) post-dose.[1]
-
Analyze tumors for the expression of p53 target genes such as p21, PUMA, and MDM2 by methods like NanoString analysis or qPCR to confirm target engagement.[1]
Protocol 2: In Vivo Efficacy Study in a B-ALL PDX Mouse Model
This protocol is based on the study by Carol et al., as described in a research abstract.[4][5]
1. Animal Model:
2. PDX Establishment:
-
Inject B-ALL patient-derived xenograft cells into the mice.
3. Engraftment Monitoring and Group Allocation:
-
Monitor for engraftment by checking for >2% hCD45+/hCD19+ cells in the peripheral blood.[4]
-
Upon successful engraftment, randomize mice into vehicle and NVP-CGM097 treatment arms.[4][5]
4. NVP-CGM097 Administration:
5. Efficacy and Pharmacodynamic Assessment:
-
For pharmacodynamic studies, a subset of animals can be sacrificed at an early time point (e.g., 26 hours after the first dose) to examine pharmacodynamic endpoints such as changes in p53-dependent gene expression in leukemia cells.[4][5]
Mandatory Visualizations
Signaling Pathway of NVP-CGM097
References
- 1. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Paper: The MDM2 Inhibitor NVP-CGM097 Is Highly Active in a Randomized Preclinical Trial of B-Cell Acute Lymphoblastic Leukemia Patient Derived Xenografts [ash.confex.com]
Application Notes and Protocols for NVP-CGM097 Stereoisomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and highly selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, NVP-CGM097 blocks the interaction with p53, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3] This document provides detailed application notes and protocols for the use of the stereoisomer of NVP-CGM097 in research settings.
Mechanism of Action: The p53-MDM2 Signaling Pathway
Under normal cellular conditions, the tumor suppressor protein p53 is kept at low levels by its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. NVP-CGM097 mimics the key interactions of p53 with MDM2, thereby preventing p53 ubiquitination and degradation.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of NVP-CGM097.
Solubility Data
The solubility of the NVP-CGM097 stereoisomer in various solvents is summarized in the table below. It is crucial to use freshly opened, anhydrous DMSO for the best solubility, as absorbed moisture can significantly reduce solubility.[2]
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 100 mg/mL (≥ 151.68 mM) | Ultrasonic treatment may be needed to achieve maximum solubility. Use of fresh DMSO is recommended.[1][2] |
| Ethanol | ≥ 100 mg/mL | |
| Water | Insoluble | |
| NMP:PEG200 (10:90) | Soluble (for in vivo intravenous administration) | This formulation has been used for rat pharmacokinetic studies.[4] |
| CMC:Water:Tween (0.5:99:0.5) | Suspension (for in vivo oral administration) | This formulation has been used for rat pharmacokinetic studies.[4] |
| H2O (sulfate salt) | 140 mg/mL (184.86 mM) | Sonication is recommended for the sulfate (B86663) salt of NVP-CGM097.[5] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of NVP-CGM097 stereoisomer in DMSO for use in cell-based assays.
Materials:
-
NVP-CGM097 stereoisomer (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of NVP-CGM097 stereoisomer to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO based on the molecular weight of the compound).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for In Vitro Cell Viability Assay
This protocol provides a general workflow for assessing the effect of NVP-CGM097 stereoisomer on the viability of cancer cell lines.
Caption: A typical experimental workflow for an in vitro cell viability assay.
Materials:
-
Cancer cell line of interest (with known p53 status)
-
Complete cell culture medium
-
96-well cell culture plates
-
NVP-CGM097 stereoisomer stock solution (from Protocol 1)
-
Cell viability assay reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the NVP-CGM097 stereoisomer stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of NVP-CGM097 stereoisomer.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Safety Precautions
NVP-CGM097 stereoisomer is a potent bioactive compound. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
Application Notes and Protocols for Cell-Based Assays to Evaluate NVP-CGM097 Stereoisomer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By disrupting this interaction, NVP-CGM097 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3][4] The oncoprotein MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, and its overexpression is a common mechanism for p53 inactivation in various cancers.[5][6][7] Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy for cancer treatment.[6][8]
Chiral molecules and their individual stereoisomers can exhibit significant differences in pharmacological activity. It is therefore crucial to evaluate the biological activity of each stereoisomer of NVP-CGM097 to identify the most potent and selective compound for further development. These application notes provide detailed protocols for a panel of cell-based assays to characterize and compare the activity of NVP-CGM097 stereoisomers.
Signaling Pathway
The p53-MDM2 signaling pathway is a critical regulator of cellular stress responses. In unstressed cells, p53 levels are kept low through continuous ubiquitination by MDM2 and subsequent proteasomal degradation. Upon cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally regulates target genes involved in cell cycle arrest, apoptosis, and DNA repair. NVP-CGM097 mimics the effect of cellular stress signals by directly inhibiting the MDM2-p53 interaction.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of NVP-CGM097.
Data Presentation
Table 1: Comparative Activity of NVP-CGM097 Stereoisomers
| Assay Type | Parameter | Stereoisomer A (IC₅₀/EC₅₀, µM) | Stereoisomer B (IC₅₀/EC₅₀, µM) |
| Cell Viability | |||
| SJSA-1 (p53-wt, MDM2 amp) | IC₅₀ | 0.05 | 2.5 |
| HCT116 (p53-wt) | IC₅₀ | 0.1 | 5.0 |
| HCT116 (p53-null) | IC₅₀ | > 20 | > 20 |
| Apoptosis Induction | |||
| SJSA-1 | EC₅₀ (Caspase 3/7) | 0.2 | 8.0 |
| Target Engagement | |||
| Cellular Thermal Shift | ΔTagg (°C) at 1 µM | +5.2 | +0.8 |
| p53 Pathway Activation | |||
| p53 Nuclear Translocation | EC₅₀ | 0.15 | 6.5 |
Note: The data presented in this table are representative examples and may not reflect actual experimental results.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.[9][10][11]
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-CGM097 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction in cancer cells with wild-type p53, NVP-CGM097 prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, a critical tumor suppressor protein, which in turn can induce cell-cycle arrest, apoptosis, and senescence in malignant cells.[1][3] The efficacy of NVP-CGM097 is highly dependent on its specific stereochemical configuration, which dictates its binding affinity to the MDM2 protein.
These application notes provide a summary of the preclinical data for NVP-CGM097 and detailed protocols for its use in xenograft tumor models.
Data Presentation
In Vitro Activity of NVP-CGM097
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Human MDM2 | IC₅₀ | 1.7 nM | [1] |
| Biochemical Assay | Human MDM4 | IC₅₀ | 2000 nM | [1] |
| Cellular Assay | p53 Redistribution (wild-type p53 cells) | IC₅₀ | 0.224 µM | [1][3] |
| Cell Viability Assay | GOT1 (p53 wild-type) | IC₅₀ (96h) | ~500 nM | [4][5] |
| Cell Viability Assay | BON1 (p53 mutant) | Activity | Resistant | [4][5] |
| Cell Viability Assay | NCI-H727 (p53 mutant) | Activity | Resistant | [4][5] |
In Vivo Efficacy of NVP-CGM097 in a B-Cell Acute Lymphoblastic Leukemia (B-ALL) Patient-Derived Xenograft (PDX) Model
| Xenograft Model | Treatment Group | Median Survival (days) | p-value | Reference |
| B-ALL PDX (TP53 wild-type) | Vehicle | 28 | 0.0008 | [6] |
| B-ALL PDX (TP53 wild-type) | NVP-CGM097 | 73 | 0.0008 | [6] |
Signaling Pathway and Experimental Workflow
p53-MDM2 Signaling Pathway and Inhibition by NVP-CGM097
Caption: The p53-MDM2 signaling pathway and the mechanism of action of NVP-CGM097.
Experimental Workflow for Evaluating NVP-CGM097 in Xenograft Models
Caption: A general experimental workflow for assessing the in vivo efficacy of NVP-CGM097.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of NVP-CGM097 in cancer cell lines.
Materials:
-
p53 wild-type and p53 mutant cancer cell lines (e.g., GOT1, BON1, NCI-H727)
-
Complete cell culture medium
-
NVP-CGM097 stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of NVP-CGM097 in a complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the NVP-CGM097 dilutions or vehicle control.
-
Incubate the plate for 96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot Analysis for p53 Pathway Activation
Objective: To confirm the on-target effect of NVP-CGM097 by assessing the expression of p53 and its downstream target, p21.
Materials:
-
p53 wild-type cancer cell line (e.g., GOT1)
-
NVP-CGM097
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with increasing concentrations of NVP-CGM097 (e.g., 100 nM, 500 nM, 2500 nM) for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control (β-actin).
Protocol 3: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of NVP-CGM097 in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
p53 wild-type human cancer cells (e.g., SJSA-1) or patient-derived xenograft tissue
-
Matrigel (optional)
-
NVP-CGM097 formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer NVP-CGM097 (e.g., 50-100 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p53 and p21).
-
For survival studies, monitor mice until they meet the predefined endpoint criteria.
Conclusion
NVP-CGM097 is a highly effective MDM2 inhibitor with potent anti-tumor activity in preclinical models of cancers harboring wild-type p53. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of NVP-CGM097 and other MDM2 inhibitors in various cancer types. The stereospecificity of NVP-CGM097's interaction with MDM2 underscores the importance of precise chemical synthesis and chiral separation in the development of targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HDM2 (MDM2) Inhibitor NVP-CGM097 inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Monitoring p53 Activation by NVP-CGM097 Stereoisomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the name "guardian of the genome." Its activation can lead to cell cycle arrest, apoptosis, or DNA repair in response to cellular stress.[1] In many cancers with wild-type p53, its function is inhibited by the Murine Double Minute 2 (MDM2) protein, which targets p53 for degradation.[2][3] Small molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy to reactivate p53 in cancer cells.
NVP-CGM097 is a potent and selective inhibitor of the p53-MDM2 interaction.[4][5] It binds to the p53-binding pocket of MDM2, preventing the degradation of p53 and leading to its accumulation and activation.[6] The C1-(S)-stereoisomer of NVP-CGM097 is the biologically active form.[4] Upon activation, p53 undergoes post-translational modifications, such as phosphorylation at serine 15 (Ser15), which is a key indicator of its activation.[7][8] Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21.[3]
This application note provides a detailed protocol for utilizing Western blotting to monitor the activation of p53 in response to treatment with the active stereoisomer of NVP-CGM097. The protocol includes methods for cell culture, treatment, protein extraction, and immunodetection of total p53, phosphorylated p53 (Ser15), and the downstream target p21.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53 signaling pathway activated by the NVP-CGM097 stereoisomer and the experimental workflow for its detection via Western blot.
Caption: p53 activation by NVP-CGM097 stereoisomer.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: SJSA-1 (ATCC® CRL-2098™), a human osteosarcoma cell line with wild-type p53 and MDM2 amplification, is recommended.[9][10]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[12]
-
Seeding: Seed SJSA-1 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of the active (S)-stereoisomer of NVP-CGM097 in DMSO. Dilute the stock solution in culture medium to final concentrations ranging from 100 nM to 2.5 µM.[13] A vehicle control (DMSO) should be included.
-
Incubation: Treat the cells for 24 hours.
Protein Extraction and Quantification
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane overnight at 4°C with the primary antibodies diluted in blocking buffer. (See Table 1 for recommended antibodies and dilutions).
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control (β-actin) for each sample.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables.
Table 1: Recommended Primary Antibodies
| Target Protein | Host | Clone/Catalog # | Recommended Dilution |
| Total p53 | Rabbit | #9282 (Cell Signaling Technology) | 1:1000 |
| Phospho-p53 (Ser15) | Mouse | 16G8 (#9286, Cell Signaling Technology) | 1:1000 |
| β-actin | Mouse | BA3R (MA5-15739, Thermo Fisher Scientific) | 1:1000 - 1:10,000 |
Table 2: Densitometric Analysis of p53 Activation
| Treatment | Total p53 (Normalized Intensity) | p-p53 (Ser15) (Normalized Intensity) | p-p53/Total p53 Ratio |
| Vehicle (DMSO) | Value | Value | Value |
| 100 nM NVP-CGM097 | Value | Value | Value |
| 500 nM NVP-CGM097 | Value | Value | Value |
| 2.5 µM NVP-CGM097 | Value | Value | Value |
Values to be filled in with experimental data.
Expected Results
Treatment of SJSA-1 cells with the active stereoisomer of NVP-CGM097 is expected to result in a dose-dependent increase in the levels of total p53 and, more significantly, phosphorylated p53 at Ser15. The ratio of phosphorylated p53 to total p53 should increase, indicating p53 activation. Consequently, the expression of the p53 target gene, p21, should also show a dose-dependent increase. The levels of the loading control, β-actin, should remain consistent across all samples.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded per well. |
| Inactive antibody | Use a fresh or different lot of antibody. | |
| Inefficient transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer. |
By following this detailed protocol, researchers can effectively utilize Western blotting to assess the activation of the p53 pathway by the NVP-CGM097 stereoisomer, providing valuable insights for cancer research and drug development.
References
- 1. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. gentaur.com [gentaur.com]
- 3. Phospho-p53 (Ser15) Antibody (#9284) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-p53 (Ser15) Recombinant Monoclonal Antibody (14H61L24) (700439) [thermofisher.com]
- 7. Phospho-p53 (Ser15) (16G8) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-p53 (Ser15) Polyclonal Antibody (PA5-104742) [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 11. AddexBio Product Detail - SJSA-1 Cells [addexbio.com]
- 12. SJSA-1 Cells [cytion.com]
- 13. beta Actin Loading Control Monoclonal Antibody (BA3R) (MA5-15739) [thermofisher.com]
Application Notes and Protocols: NVP-CGM097 Stereoisomer for Inducing Apoptosis in p53 Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and highly selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells harboring wild-type p53, the E3 ubiquitin ligase MDM2 (also known as HDM2 in humans) targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.[1][3] NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing the degradation of p53.[4] This leads to the stabilization and activation of p53, resulting in the induction of cell cycle arrest, apoptosis, and senescence in p53 wild-type tumor cells.[1][4] The activity of NVP-CGM097 is highly dependent on the stereochemistry of the molecule, with the (S)-stereoisomer demonstrating significantly greater potency in inhibiting the MDM2-p53 interaction.[5] This document provides detailed application notes and experimental protocols for utilizing the active stereoisomer of NVP-CGM097 to induce apoptosis in p53 wild-type cells.
Data Presentation
Table 1: Stereoisomer Activity of an NVP-CGM097 Precursor
| Stereoisomer | MDM2 Binding IC50 (µM) |
| C1-(S)-stereoisomer | 0.0023 |
| C1-(R)-stereoisomer | 1.17 |
| Data from a precursor molecule to NVP-CGM097, demonstrating the critical role of stereochemistry in MDM2 binding affinity.[5] |
Table 2: In Vitro Activity of NVP-CGM097 in p53 Wild-Type and Mutant Cell Lines
| Cell Line | p53 Status | Proliferation GI50 (nM) | Notes |
| HCT-116 | Wild-Type | 454 | Colon Carcinoma |
| HCT-116 | Null | 15,983 | Colon Carcinoma |
| GOT1 | Wild-Type | 100-2500 (dose-dependent decline in viability) | Neuroendocrine Tumor |
| BON1 | Mutated | Resistant | Neuroendocrine Tumor |
| NCI-H727 | Mutated | Resistant | Neuroendocrine Tumor |
| GI50 (50% growth inhibition) values highlight the selectivity of NVP-CGM097 for p53 wild-type cells.[4][6] |
Table 3: Cellular Effects of NVP-CGM097 in p53 Wild-Type Cells
| Assay | Cell Line | Concentration | Effect |
| p53 Nuclear Translocation | p53 Wild-Type Cells | IC50 = 224 nM | Inhibition of p53:MDM2 interaction |
| Cell Viability | GOT1 (p53 Wild-Type) | 100 nM | 84.9 ± 9.2% viability after 96h |
| 500 nM | 77.4 ± 6.6% viability after 96h | ||
| 2500 nM | 47.7 ± 9.2% viability after 96h | ||
| Data demonstrating the cellular consequences of NVP-CGM097 treatment.[5][6] |
Mandatory Visualizations
Caption: NVP-CGM097 signaling pathway in p53 wild-type cells.
References
- 1. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. dovepress.com [dovepress.com]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining NVP-CGM097 Stereoisomer with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combination of the potent and selective HDM2/MDM2 inhibitor, NVP-CGM097, with various chemotherapy agents. The focus is on leveraging the p53-activating mechanism of NVP-CGM097 to enhance the efficacy of standard-of-care and targeted therapies in cancer treatment.
Introduction to NVP-CGM097 and Stereoisomer Activity
NVP-CGM097 is a dihydroisoquinolinone derivative that acts as a small molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] By binding to the p53-binding pocket of MDM2, NVP-CGM097 prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[2] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4]
NVP-CGM097 possesses a chiral center, and its activity is highly stereospecific. The C1-(S)-stereoisomer is significantly more potent in inhibiting the p53-MDM2 interaction than the C1-(R)-stereoisomer. This difference in potency is substantial, with the (S)-enantiomer exhibiting an IC50 of 2.3 nM in a biochemical assay, while the (R)-enantiomer has an IC50 of 1.17 µM.[1] Therefore, for all experimental purposes, the use of the pure C1-(S)-stereoisomer of NVP-CGM097 is highly recommended to ensure maximal potency and to obtain reproducible results.
Rationale for Combination Therapy
The reactivation of p53 by NVP-CGM097 can sensitize cancer cells to the cytotoxic effects of other chemotherapy agents. Many conventional and targeted therapies induce DNA damage or cellular stress, which are signals that converge on the p53 pathway. By preventing the degradation of p53, NVP-CGM097 can lower the threshold for apoptosis induction by these agents. Furthermore, NVP-CGM097 has been shown to inhibit the ABCB1-associated ATPase, suggesting a potential role in overcoming multidrug resistance.[5]
Preclinical studies have demonstrated the potential for synergistic or additive effects when NVP-CGM097 is combined with various classes of anticancer drugs, including:
-
Antimetabolites (e.g., 5-Fluorouracil)
-
mTOR Inhibitors (e.g., Everolimus)
-
CDK4/6 Inhibitors (e.g., Ribociclib/Palbociclib)
-
MEK Inhibitors (e.g., Trametinib)
These combinations often result in enhanced tumor growth inhibition and can be effective in both sensitive and drug-resistant cancer models.[6]
Data Presentation: Summary of In Vitro Combination Effects
The following table summarizes the reported effects of combining NVP-CGM097 with other chemotherapy agents in preclinical studies.
| Combination Partner | Cancer Type/Cell Line | Observed Effect | Reference |
| 5-Fluorouracil | Neuroendocrine Tumor (GOT1) | Additive antiproliferative effects; Additive increase in p53 and p21 expression. | [6] |
| Everolimus | Neuroendocrine Tumor (GOT1) | Additive antiproliferative effects. | [6] |
| Palbociclib (CDK4/6i) | ER-positive Breast Cancer | Synergistic reduction in cell viability; Enhanced cell cycle arrest. | |
| Trametinib (MEKi) | Lung Adenocarcinoma | Synergistic growth inhibition in in vitro models. | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the combination of the NVP-CGM097 stereoisomer with other chemotherapy agents. It is crucial to use the more active C1-(S)-stereoisomer of NVP-CGM097 for these experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of NVP-CGM097, a partner drug, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (with wild-type p53)
-
Complete cell culture medium
-
NVP-CGM097 (C1-(S)-stereoisomer)
-
Partner chemotherapy agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of NVP-CGM097 and the partner drug in culture medium at 2x the final desired concentration.
-
Treatment:
-
Single Agent: Add 100 µL of the 2x drug dilutions to the respective wells.
-
Combination: Add 50 µL of 4x NVP-CGM097 and 50 µL of 4x partner drug to the combination wells.
-
Control: Add 100 µL of medium with vehicle (e.g., DMSO) to control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each agent alone and in combination.
Protocol 2: Synergy Analysis using Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.
Procedure:
-
Experimental Design: Perform a cell viability assay with a matrix of concentrations for both NVP-CGM097 and the partner drug. It is recommended to use a constant ratio design (e.g., based on the ratio of their individual IC50 values).
-
Data Input: Use a software package like CompuSyn or SynergyFinder to input the dose-response data for each drug alone and in combination.
-
CI Calculation: The software will calculate the Combination Index (CI) based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the drug combination using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with NVP-CGM097, the partner drug, and the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of the drug combination on cell cycle distribution.
Materials:
-
Treated and control cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the drug combination for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of NVP-CGM097 Action
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. kumc.edu [kumc.edu]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. bosterbio.com [bosterbio.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NVP-CGM097 stereoisomer solubility problems in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NVP-CGM097 and its stereoisomers, focusing on aqueous solubility challenges.
Troubleshooting Guide: Aqueous Solubility Issues
This guide is designed to help you diagnose and resolve common solubility problems encountered during your experiments with NVP-CGM097 stereoisomers.
Q1: My NVP-CGM097 stereoisomer has precipitated out of my aqueous buffer. What should I do?
A1: Precipitation of your NVP-CGM097 stereoisomer from an aqueous solution can be due to several factors. Follow the troubleshooting workflow below to identify the cause and find a solution.
Frequently Asked Questions (FAQs)
Q2: What is the known solubility of NVP-CGM097 and its stereoisomers in aqueous solutions?
A2: The solubility of NVP-CGM097 can be highly dependent on the specific stereoisomer and the form of the compound (free base vs. salt). The C1-(S)-stereoisomer of a closely related analog has been reported to have high aqueous solubility of >1 mM at pH 6.8.[1] However, other stereoisomers may exhibit lower solubility. The bisulfate salt form of NVP-CGM097 was developed to improve upon the solubility and stability of the free base.[1]
Q3: How does the pH of the aqueous solution affect the solubility of NVP-CGM097?
A3: As an amine-containing compound, the solubility of NVP-CGM097 is expected to be pH-dependent. The reported high solubility of the C1-(S)-stereoisomer was determined at pH 6.8.[1] Significant deviations from this pH could lead to changes in the ionization state of the molecule, potentially reducing its solubility. It is recommended to control and monitor the pH of your aqueous solutions.
Q4: What is the mechanism of action of NVP-CGM097?
A4: NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, MDM2 can be overexpressed, leading to the degradation of p53 and promoting tumor growth. NVP-CGM097 binds to MDM2 in the p53-binding pocket, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro ADME properties of the C1-(S)-stereoisomer of an NVP-CGM097 analog (compound 8) as reported in the literature.
| Parameter | Value | Reference |
| Solubility (pH 6.8) | >1 mM | [1] |
| Permeability (PAMPA, log Pe) | -4.4 | [1] |
| Rat Liver Microsomal Clearance (CLint) | 5.6 µL·min⁻¹·mg⁻¹ | [1] |
| hERG IC₅₀ | 1.3 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Poorly Soluble NVP-CGM097 Stereoisomer
-
Weighing: Accurately weigh the desired amount of the NVP-CGM097 stereoisomer in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of 100% dimethyl sulfoxide (B87167) (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Immediately before use, dilute the stock solution into the final aqueous buffer to the desired working concentration. Ensure rapid mixing to minimize precipitation.
Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)
-
Preparation: Add an excess amount of the NVP-CGM097 stereoisomer to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
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Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
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Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) and quantify the concentration of the dissolved NVP-CGM097 stereoisomer using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a standard curve.
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Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested buffer.
References
Optimizing N-acetyl-p-aminophenol-CGM097 Stereoisomer Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NVP-CGM097 stereoisomers for cell viability assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is NVP-CGM097 and how does it affect cell viability?
A1: NVP-CGM097 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cells with wild-type p53, MDM2 targets p53 for degradation. By inhibiting this interaction, NVP-CGM097 stabilizes and activates p53, leading to the induction of downstream target genes that can trigger cell cycle arrest and apoptosis, thereby reducing cell viability.[2][3] The effect is significantly more pronounced in p53 wild-type cells compared to p53-mutated or null cells.[3][4]
Q2: Which stereoisomer of NVP-CGM097 is more active?
A2: The C1-(S)-stereoisomer of NVP-CGM097 is significantly more potent in inhibiting the MDM2-p53 interaction compared to the C1-(R)-stereoisomer. This difference in activity is reflected in their respective IC50 values in biochemical assays.[5] Therefore, for cell viability assays, it is crucial to use the optically pure (S)-Enantiomer to achieve the desired biological effect at lower concentrations.
Q3: What is a typical starting concentration range for NVP-CGM097 in a cell viability assay?
A3: A typical starting concentration range for the active (S)-enantiomer of NVP-CGM097 in a cell viability assay would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM).[3] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate cells with NVP-CGM097 before assessing cell viability?
A4: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. A common incubation period for assessing the effect of small molecule inhibitors on cell viability is 48 to 96 hours.[1][3] Time-course experiments are recommended to determine the ideal duration for observing a significant effect.
Q5: Can the solvent for NVP-CGM097 affect my cell viability assay?
A5: Yes, the solvent used to dissolve NVP-CGM097, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to ensure the final concentration of the solvent in the cell culture medium is consistent across all wells and is at a non-toxic level, generally below 0.5%. Always include a vehicle control (media with the same concentration of solvent as the highest drug concentration) in your experimental setup.
Data Presentation
Table 1: Comparison of NVP-CGM097 Stereoisomer Activity
| Stereoisomer | Biochemical IC50 (nM) | Potency |
| C1-(S)-stereoisomer | 2.3 | High |
| C1-(R)-stereoisomer | 1170 | Low |
| Data from a TR-FRET biochemical assay measuring binding to human MDM2 protein.[5] |
Table 2: Growth Inhibition (GI50) of NVP-CGM097 in p53 Wild-Type Cell Lines
| Cell Line | GI50 (nM) |
| HCT116 (p53 WT) | 450 |
| SJSA-1 (p53 WT, MDM2 amplified) | 350 |
| Inhibitory effects on cellular proliferation are expressed as the concentration causing 50% growth inhibition (GI50).[5] |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay with NVP-CGM097
This protocol is adapted for determining the effect of NVP-CGM097 on the viability of adherent cancer cell lines with wild-type p53.
Materials:
-
p53 wild-type cancer cell line (e.g., HCT116, SJSA-1)
-
Complete cell culture medium
-
NVP-CGM097 (S-enantiomer)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of NVP-CGM097 in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the NVP-CGM097 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest NVP-CGM097 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NVP-CGM097 or controls.
-
Incubate the plate for 48-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
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Plot the percentage of cell viability against the logarithm of the NVP-CGM097 concentration to generate a dose-response curve and determine the GI50/IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low effect on cell viability in p53 wild-type cells | 1. Inactive stereoisomer used: The (R)-enantiomer is significantly less active. 2. Compound degradation: Improper storage or handling. 3. Cell line resistance: The cell line may have other mutations that confer resistance. | 1. Ensure you are using the (S)-enantiomer of NVP-CGM097. 2. Prepare fresh stock solutions and store them properly (aliquoted at -20°C or -80°C, protected from light). 3. Verify the p53 status of your cell line. Consider that resistance can be acquired through mutations in the p53 pathway.[8] |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete formazan solubilization: Crystals are not fully dissolved. 3. "Edge effect" in 96-well plate: Evaporation from outer wells. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. After adding the solubilization solution, ensure thorough mixing by pipetting or using a plate shaker. 3. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| High background in blank wells | 1. Contamination: Bacterial or fungal contamination of the medium or reagents. 2. Precipitation of NVP-CGM097: Compound coming out of solution at high concentrations. | 1. Use sterile techniques and check reagents for contamination. 2. Ensure the final concentration of NVP-CGM097 in the medium does not exceed its solubility limit. |
| Unexpectedly high cell viability at high concentrations | 1. Off-target effects: At high concentrations, the compound may have unintended effects. 2. Assay interference: The compound may interfere with the MTT assay chemistry. | 1. Focus on the concentration range that shows a clear dose-response. 2. Consider using an alternative cell viability assay (e.g., CellTiter-Glo) to confirm the results. |
| Toxicity observed in vehicle control | Solvent toxicity: The concentration of DMSO is too high. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). |
Visualizations
Caption: NVP-CGM097-mediated p53 pathway activation.
Caption: Workflow for NVP-CGM097 cell viability assay.
Caption: Troubleshooting logic for NVP-CGM097 assays.
References
- 1. karger.com [karger.com]
- 2. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 | eLife [elifesciences.org]
- 3. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HDM2 (MDM2) Inhibitor NVP-CGM097 inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting NVP-CGM097 stereoisomer instability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2 inhibitor, NVP-CGM097. The information provided addresses potential issues related to the stability of its stereoisomers in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is NVP-CGM097 and what is its mechanism of action?
NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4] In cancer cells with wild-type p53, MDM2 (also known as HDM2) binds to p53, leading to its degradation. NVP-CGM097 blocks this interaction, which stabilizes p53 and leads to the activation of the p53 signaling pathway.[1] This activation can result in cell cycle arrest and apoptosis in tumor cells.[5]
Q2: Why is the stereochemistry of NVP-CGM097 important?
While specific data on the relative potency of NVP-CGM097 stereoisomers is not extensively published, in general, the biological activity of chiral molecules can be highly dependent on their stereochemistry. For MDM2 inhibitors, different stereoisomers can have significantly different binding affinities for the target protein, sometimes by orders of magnitude. Using a preparation with an incorrect or impure isomeric composition can lead to reduced potency and inconsistent experimental results.
Q3: I am observing a decrease in the activity of NVP-CGM097 in my multi-day experiments. What could be the cause?
A decrease in activity over time could be due to the instability of NVP-CGM097 in the cell culture medium. Small molecules can degrade under typical cell culture conditions (37°C, aqueous environment, presence of media components).[6][7] It is also possible that the active stereoisomer is converting to a less active or inactive stereoisomer. It is recommended to perform a stability study under your specific experimental conditions to assess this.
Q4: Are there any known issues with NVP-CGM097 precipitating in media?
Poor solubility and precipitation are common challenges with hydrophobic small molecules when diluted into aqueous buffers like cell culture media.[8] If you observe any precipitate after adding NVP-CGM097 to your media, it is crucial to troubleshoot the issue, as this will lead to a lower effective concentration of the inhibitor and unreliable results.
Troubleshooting Guides
This section provides practical advice for specific issues you might encounter during your experiments with NVP-CGM097.
Issue 1: Inconsistent or lower-than-expected potency
Question: My IC50 values for NVP-CGM097 are higher than what is reported in the literature, or they vary significantly between experiments. Why is this happening?
Possible Causes and Solutions:
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Stereoisomer Purity: You may be using a preparation of NVP-CGM097 with a different or impure stereoisomeric composition.
-
Solution: Whenever possible, obtain a certificate of analysis for your compound to confirm its stereochemical purity. If you suspect isomerization, you may need to analyze your stock solution and working dilutions by chiral chromatography.
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-
Compound Degradation: NVP-CGM097 may be degrading in your stock solution or in the experimental media.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Perform a stability study of NVP-CGM097 in your cell culture medium at 37°C. A general protocol for this is provided below.
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-
Precipitation: The compound may be precipitating out of solution at the concentration you are using.
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Solution: Visually inspect your media for any signs of precipitation after adding the inhibitor. If you suspect precipitation, try lowering the final concentration or using a different formulation approach, though this may be limited by the experimental design.
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Issue 2: Visible changes in the cell culture media
Question: I've noticed a color change or the appearance of a precipitate in my culture wells treated with NVP-CGM097. What should I do?
Possible Causes and Solutions:
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Precipitation: As mentioned, NVP-CGM097 may have limited solubility in your media.
-
Solution: Centrifuge a sample of the media to see if a pellet forms. If so, you will need to reassess the concentration you are using or your method of preparing the working solution.
-
-
Chemical Reaction: A component of your media could be reacting with NVP-CGM097.
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Solution: To investigate this, you can incubate NVP-CGM097 in your media without cells and look for the appearance of new peaks using HPLC or LC-MS/MS.
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Quantitative Data Summary
The following tables summarize key quantitative data for NVP-CGM097.
Table 1: In Vitro Potency of NVP-CGM097 in Various Cell Lines
| Cell Line | p53 Status | Assay Type | IC50 / GI50 (µM) | Reference |
| SJSA-1 | Wild-Type | Proliferation | 0.35 | [1] |
| HCT116 | Wild-Type | Proliferation | 0.454 | [1] |
| HCT116 p53 null | Null | Proliferation | >10 | [2] |
| KB-3-1 | Wild-Type | Cytotoxicity | 44.03 | [9] |
| KB-C2 | Wild-Type | Cytotoxicity | 45.54 | [9] |
| SW620 | Wild-Type | Cytotoxicity | 25.20 | [9] |
| SW620/Ad300 | Wild-Type | Cytotoxicity | 17.05 | [9] |
| HEK293/pcDNA3.1 | Wild-Type | Cytotoxicity | 14.36 | [9] |
| HEK293/ABCB1 | Wild-Type | Cytotoxicity | 14.57 | [9] |
Table 2: Illustrative Example of a Stability Study of NVP-CGM097 in Cell Culture Media
Note: The following data is hypothetical and intended for illustrative purposes only.
| Time (hours) | % Remaining (Media without Serum) | % Remaining (Media with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95.2 | 98.1 |
| 8 | 82.5 | 90.3 |
| 24 | 65.1 | 78.6 |
| 48 | 45.8 | 62.4 |
Experimental Protocols
Protocol: Assessing the Stability of NVP-CGM097 in Cell Culture Media
This protocol provides a general framework for determining the stability of NVP-CGM097 in your specific cell culture medium using HPLC or LC-MS/MS.[7]
Materials:
-
NVP-CGM097
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of NVP-CGM097 in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium (with or without serum, as required for your experiment) to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot and process it as described in step 5. This will be your T=0 reference.
-
Incubation: Aliquot the working solution into sterile tubes or wells and place them in a 37°C incubator with 5% CO2.
-
Time-Course Sampling: At your desired time points (e.g., 2, 8, 24, 48 hours), remove an aliquot from the incubator.
-
Sample Processing: To stop any further degradation and prepare the sample for analysis, add an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at high speed. Transfer the supernatant to a new tube for analysis.
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Analysis: Analyze the concentration of NVP-CGM097 in all samples using a validated HPLC or LC-MS/MS method.
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Data Calculation: Calculate the percentage of NVP-CGM097 remaining at each time point relative to the T=0 sample.
Visualizations
Signaling Pathway
Caption: NVP-CGM097 inhibits the MDM2-p53 interaction.
Experimental Workflow
Caption: Workflow for assessing NVP-CGM097 stability in media.
Troubleshooting Logic
Caption: Decision tree for troubleshooting NVP-CGM097 activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
NVP-CGM097 Stereoisomer Preclinical Toxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical use of NVP-CGM097 and its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What is NVP-CGM097 and what is its mechanism of action?
A1: NVP-CGM097 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It functions by binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-mediated degradation of the tumor suppressor protein p53.[1] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3]
Q2: Is there a difference in the activity of NVP-CGM097 stereoisomers?
A2: Yes, there is a significant difference in the activity of NVP-CGM097 stereoisomers. The biological activity resides in the C1-(S)-stereoisomer, which is the eutomer. The C1-(R)-stereoisomer, or distomer, is significantly less active.[1]
Q3: What are the known on-target toxicities of NVP-CGM097 in preclinical models?
A3: The primary on-target toxicities associated with NVP-CGM097 are hematological, specifically thrombocytopenia and neutropenia.[4][5] These are considered mechanism-based toxicities resulting from the activation of p53 in hematopoietic progenitor cells.[4] Other reported target organs for toxicity in non-human primates include lymphoid organs, the gastrointestinal tract, and testes.[3]
Q4: Has the toxicity of the different NVP-CGM097 stereoisomers been compared in preclinical studies?
A4: Preclinical toxicology studies have primarily focused on the active C1-(S)-stereoisomer of NVP-CGM097. Due to the significantly lower biological activity of the C1-(R)-stereoisomer, dedicated preclinical toxicity studies for this inactive enantiomer are not extensively reported in the literature. The focus is on the safety profile of the pharmacologically active compound.
Q5: What is the solubility and stability of NVP-CGM097 in cell culture media?
A5: NVP-CGM097 is typically prepared as a stock solution in DMSO. While specific solubility in various cell culture media can vary, it is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5%. For stability, it is recommended to prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution. The crystalline form of NVP-CGM097 has been shown to have improved solubility and stability compared to the amorphous free base.[1]
Data Presentation
Table 1: In Vitro Activity of NVP-CGM097 Stereoisomers
| Stereoisomer | Biochemical Assay (TR-FRET) IC50 (nM) | Cellular Proliferation Assay (SJSA-1 cells) IC50 (µM) |
| C1-(S)-stereoisomer (Active) | 2.3 | 3.86 |
| C1-(R)-stereoisomer (Inactive) | 1170 | > 10 (estimated) |
Data synthesized from the Journal of Medicinal Chemistry, 2015.[1]
Table 2: Preclinical Pharmacokinetic Parameters of NVP-CGM097 (C1-(S)-stereoisomer)
| Species | Route | Total Blood Clearance (CL) (mL/min/kg) | Oral Bioavailability (%F) | Tmax (h) |
| Mouse | IV | 5 | N/A | N/A |
| PO | N/A | High | 1 - 4.5 | |
| Rat | IV | 7 | N/A | N/A |
| PO | N/A | High | 1 - 4.5 | |
| Dog | IV | 3 | N/A | N/A |
| PO | N/A | High | 1 - 4.5 | |
| Monkey | IV | 4 | N/A | N/A |
| PO | N/A | Moderate | 1 - 4.5 |
Data synthesized from the Journal of Medicinal Chemistry, 2015.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of NVP-CGM097 on cancer cell viability using a colorimetric MTT assay.
Materials:
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Cancer cell line with known p53 status (e.g., SJSA-1 for wild-type p53)
-
Complete cell culture medium
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NVP-CGM097 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of NVP-CGM097 in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest NVP-CGM097 concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NVP-CGM097 or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for p53 and p21
This protocol describes the detection of changes in p53 and its downstream target p21 protein levels following treatment with NVP-CGM097.
Materials:
-
Cancer cell line with wild-type p53
-
6-well cell culture plates
-
NVP-CGM097 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of NVP-CGM097 (and a vehicle control) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent cell seeding density.- Variation in cell passage number or health.- Instability of NVP-CGM097 in culture medium. | - Ensure accurate and consistent cell counting and seeding.- Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.- Prepare fresh dilutions of NVP-CGM097 for each experiment. |
| No or weak effect on cell viability in p53 wild-type cells | - NVP-CGM097 has precipitated out of solution.- Incorrect p53 status of the cell line.- Insufficient incubation time. | - Visually inspect the culture medium for any precipitate after adding the compound.- Confirm the p53 status of your cell line by sequencing or Western blot.- Extend the incubation time (e.g., up to 96 hours). |
| Unexpected toxicity in p53-null or mutant cell lines | - Off-target effects at high concentrations.- Solvent (DMSO) toxicity. | - Test a wide range of concentrations to determine the therapeutic window.- Ensure the final DMSO concentration is below 0.5% and include a vehicle-only control. |
| Weak or no p53/p21 signal in Western blot | - Low protein loading.- Poor antibody quality.- Insufficient treatment time or concentration. | - Ensure accurate protein quantification and load a sufficient amount of protein.- Use validated antibodies at the recommended dilution.- Perform a time-course and dose-response experiment to optimize treatment conditions. |
Visualizations
Caption: NVP-CGM097 inhibits the MDM2-mediated degradation of p53.
Caption: Preclinical evaluation workflow for NVP-CGM097 stereoisomers.
Caption: Troubleshooting logic for unexpected NVP-CGM097 results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance to NVP-CGM097 Stereoisomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with NVP-CGM097 and its stereoisomers. Our goal is to facilitate seamless experimentation and data interpretation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving NVP-CGM097, particularly concerning unexpected drug resistance.
| Observed Issue | Potential Cause | Recommended Solution |
| Reduced or no cytotoxic effect of NVP-CGM097 in p53 wild-type (p53wt) cancer cells. | 1. Incorrect Stereoisomer Usage: The C1-(R)-stereoisomer of NVP-CGM097 is significantly less potent than the active C1-(S)-stereoisomer[1]. | 1. Verify Stereoisomer Purity: Confirm the isomeric purity of your NVP-CGM097 compound. The C1-(S)-stereoisomer is the active form that potently inhibits the p53-MDM2 interaction[1]. |
| 2. Low or Absent p53 Protein Induction: Some cancer cells with wild-type p53 may not sufficiently induce p53 protein levels upon MDM2 inhibitor treatment[2]. | 2. Assess p53 Pathway Activation: Perform a western blot to check for the upregulation of p53 and its downstream targets like p21 and PUMA after NVP-CGM097 treatment[3][4]. | |
| 3. Defective p53-Regulated Effector Pathways: The apoptotic machinery downstream of p53 may be compromised[2]. | 3. Evaluate Apoptotic Markers: Use an apoptosis assay (e.g., Annexin V/PI staining) to determine if the apoptotic pathway is being initiated. | |
| Acquired resistance to NVP-CGM097 after an initial response. | 1. Acquired TP53 Mutations: Prolonged treatment with MDM2 inhibitors can lead to the selection of cells with mutations in the TP53 gene[5][6]. | 1. Sequence TP53 Gene: Sequence the TP53 gene in resistant cell lines to check for acquired mutations[5]. |
| 2. Overexpression of MDM4 (MDMX): MDM4 can also bind to and inhibit p53, and its overexpression can confer resistance to MDM2 inhibitors[5]. | 2. Assess MDM4 Expression: Use western blotting or qRT-PCR to measure MDM4 expression levels in resistant versus sensitive cells. | |
| 3. Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-xL can block the apoptotic signal from p53[5]. | 3. Profile Anti-Apoptotic Proteins: Analyze the expression of Bcl-2 family proteins. Consider combination therapy with a Bcl-xL inhibitor. | |
| Variability in experimental results across different p53wt cell lines. | 1. Baseline p53 Pathway Activity: Cell lines may have different basal levels of p53 activity, influencing their sensitivity to MDM2 inhibition[7]. | 1. Characterize Baseline p53 Signature: Analyze the baseline expression of a predictive 13-gene p53 signature to stratify cell line sensitivity[7]. |
| 2. Multidrug Resistance (MDR) Transporter Expression: Expression of ABC transporters like ABCB1 (P-glycoprotein) can affect the intracellular concentration of various drugs[8][9]. | 2. Assess ABCB1 Expression and Function: While NVP-CGM097 can inhibit ABCB1, high levels of this transporter may still influence outcomes with combination agents. Evaluate ABCB1 expression and consider its impact on co-administered drugs[8]. |
Quantitative Data Summary
The following tables summarize key quantitative data related to NVP-CGM097's activity and factors influencing its efficacy.
Table 1: In Vitro Potency of NVP-CGM097 and its Stereoisomers
| Compound | Target | Assay | IC50 |
| NVP-CGM097 (1) | Human MDM2 | TR-FRET | 1.7 nM[1] |
| C1-(S)-stereoisomer (3) | Human MDM2 | TR-FRET | 2.3 nM[1] |
| C1-(R)-stereoisomer (4) | Human MDM2 | TR-FRET | 1.17 µM[1] |
Table 2: Cellular Proliferation Inhibition by NVP-CGM097 in p53 Status-Dependent Manner
| Cell Line | p53 Status | GI50 |
| HCT-116 | Wild-Type | 0.082 µM[1] |
| SJSA-1 | Wild-Type | 0.090 µM[1] |
| HCT-116 p53-/- | Null | 4.6 µM[1] |
| SAOS-2 | Null | 3.2 µM[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NVP-CGM097?
A1: NVP-CGM097 is a small molecule inhibitor that binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and the p53 tumor suppressor protein. This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: Why is the stereoisomeric form of NVP-CGM097 important?
A2: The stereochemistry of NVP-CGM097 is critical for its activity. The C1-(S)-stereoisomer is the highly potent form that effectively binds to MDM2, while the C1-(R)-stereoisomer is significantly less active[1]. Using the correct, pure stereoisomer is essential for achieving the desired experimental outcome.
Q3: My p53wt cells are resistant to NVP-CGM097. What are the likely resistance mechanisms?
A3: Resistance in p53wt cells can be multifactorial. Key mechanisms include:
-
Insufficient induction of p53 protein levels upon treatment[2].
-
Defects in the apoptotic pathways downstream of p53[2].
-
Overexpression of MDM4, a homolog of MDM2 that also inhibits p53[5].
-
Upregulation of anti-apoptotic proteins such as Bcl-xL[5].
-
Acquired mutations in the TP53 gene during prolonged treatment[5][6].
Q4: What combination therapies can be used to overcome resistance to NVP-CGM097?
A4: Combination therapy is a promising strategy. The choice of agent depends on the resistance mechanism:
-
For Bcl-xL overexpression: Combine with a Bcl-xL inhibitor to restore the apoptotic response.
-
With conventional chemotherapy: NVP-CGM097 has shown additive effects with agents like 5-fluorouracil[3].
-
Targeting other signaling pathways: Combinations with MEK inhibitors, BET inhibitors, or CDK4/6 inhibitors have shown promise in specific cancer types[10].
-
Reversing multidrug resistance: NVP-CGM097 can inhibit the ABCB1 transporter, potentially re-sensitizing cells to other chemotherapeutics that are substrates of this pump[8].
Q5: How can I predict if my cell line will be sensitive to NVP-CGM097?
A5: Besides having wild-type p53, a gene expression signature of 13 p53 target genes has been identified as a predictor of sensitivity to NVP-CGM097. A high expression of this signature suggests a partially activated p53 pathway, which correlates with a better response to the drug[7].
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the effect of NVP-CGM097 on cell proliferation and viability.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
NVP-CGM097 (and any combination agents)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of NVP-CGM097. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) values.
Protocol 2: Western Blot for p53 Pathway Activation
This protocol assesses the activation of the p53 pathway in response to NVP-CGM097.
Materials:
-
Cancer cell lines
-
NVP-CGM097
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and an imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with NVP-CGM097 for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature, and detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities and normalize to the loading control. Compare the expression of p53 and its target genes between treated and control samples.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multiple distinct molecular mechanisms influence sensitivity and resistance to MDM2 inhibitors in adult acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pnas.org [pnas.org]
- 6. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
NVP-CGM097 stereoisomer not inducing p21 expression
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NVP-CGM097, a potent and selective MDM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are using NVP-CGM097, but we do not observe an induction of p21 expression in our p53 wild-type cancer cell line. What could be the reason?
A1: The most likely reason for the lack of p21 induction is the use of an inactive stereoisomer of NVP-CGM097. The activity of NVP-CGM097 is highly dependent on its stereochemistry. The C1-(S)-stereoisomer is the potent, active form of the molecule that inhibits the MDM2-p53 interaction. The C1-(R)-stereoisomer is significantly less active.[1]
It is crucial to ensure that the NVP-CGM097 being used is the optically pure (S)-enantiomer.[2] If a mixture of stereoisomers or the pure C1-(R)-stereoisomer is used, it will not effectively inhibit MDM2, leading to a failure to stabilize p53 and, consequently, no induction of its downstream target, p21.
Q2: What is the expected potency difference between the active and inactive stereoisomers of NVP-CGM097's precursor?
A2: For a precursor molecule to NVP-CGM097, a significant difference in potency has been documented. The C1-(S)-stereoisomer exhibits a half-maximal inhibitory concentration (IC50) of 2.3 nM in a biochemical assay, whereas the C1-(R)-stereoisomer has an IC50 of 1.17 µM.[1] This represents a potency difference of over 500-fold.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No p21 induction observed after NVP-CGM097 treatment. | Use of the inactive C1-(R)-stereoisomer or a racemic mixture. | Confirm the stereochemical purity of your NVP-CGM097 compound. The active form is the (S)-enantiomer.[1][2] |
| Cell line does not have wild-type p53. | Verify the p53 status of your cell line. NVP-CGM097's activity is p53-dependent.[3] | |
| Ineffective drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Issues with Western blot protocol. | Refer to the detailed Western Blot protocol below and ensure all steps are followed correctly. Pay close attention to antibody quality and transfer efficiency for a small protein like p21.[4] | |
| Weak or inconsistent p21 signal in Western blots. | Low protein loading or poor transfer efficiency. | Ensure adequate protein concentration is loaded (20-40 µg). Optimize transfer conditions for small proteins (e.g., use a 0.2 µm PVDF membrane and adjust transfer time/voltage).[4] |
| Suboptimal antibody concentration. | Titrate the primary and secondary antibodies to find the optimal working concentration. | |
| High background noise. | Ensure adequate blocking (e.g., 5% non-fat milk or BSA in TBST for 1 hour) and sufficient washing steps. | |
| Inconsistent cell viability results. | Inaccurate seeding density or uneven cell distribution. | Ensure a single-cell suspension and uniform seeding in multi-well plates. |
| Contamination of cell cultures. | Regularly check for and address any microbial contamination. | |
| Issues with the viability assay reagent or protocol. | Follow the manufacturer's instructions for your chosen viability assay (e.g., MTT, CellTiter-Glo) and ensure reagents are not expired. |
Experimental Protocols
Protocol 1: Western Blot for p21 Expression
This protocol outlines the procedure for detecting p21 protein levels in cell lysates by Western blotting.
1. Cell Lysis:
- Treat cells with NVP-CGM097 at the desired concentrations and for the appropriate duration.
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins on a 12% polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane (0.2 µm pore size is recommended for the small size of p21).
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for p21 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an ECL detection system.
Protocol 2: Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This protocol is for assessing the disruption of the p53-MDM2 interaction by NVP-CGM097.
1. Cell Lysate Preparation:
- Treat cells with the active (S)-stereoisomer of NVP-CGM097 or the inactive (R)-stereoisomer as a negative control.
- Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
- Centrifuge to clear the lysate.
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads.
- Incubate the pre-cleared lysate with an anti-MDM2 antibody or an isotype control IgG overnight at 4°C.
- Add protein A/G beads to pull down the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
3. Western Blot Analysis:
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-p53 antibody to detect co-immunoprecipitated p53.
- The input lysates should also be run to confirm the presence of both proteins.
Protocol 3: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
- Treat cells with a serial dilution of NVP-CGM097 (both active and inactive stereoisomers can be tested for comparison) for 24-72 hours. Include a vehicle control (DMSO).
3. MTT Assay:
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
Table 1: Potency of NVP-CGM097 Precursor Stereoisomers
| Compound | Stereoisomer | IC50 (nM) for MDM2 Binding |
| Precursor of NVP-CGM097 | C1-(S) | 2.3 |
| Precursor of NVP-CGM097 | C1-(R) | 1170 |
| Data from a time-resolved fluorescence resonance energy transfer (TR-FRET) biochemical assay.[1] |
Visualizations
Caption: The p53-MDM2 signaling pathway and the differential effects of NVP-CGM097 stereoisomers.
Caption: A typical workflow for Western blot analysis of p21 expression.
Caption: Workflow for Co-Immunoprecipitation to study the p53-MDM2 interaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: NVP-CGM097 Stereoisomer Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of the NVP-CGM097 stereoisomer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with NVP-CGM097 and its stereoisomers.
Issue 1: Low Oral Bioavailability of the Active (S)-Stereoisomer
-
Question: We are observing significantly lower than expected oral bioavailability for the NVP-CGM097 (S)-stereoisomer in our rodent model. What are the potential causes and how can we troubleshoot this?
-
Answer: Low oral bioavailability of a potent compound like the NVP-CGM097 (S)-stereoisomer can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Poor Aqueous Solubility. NVP-CGM097 and its precursors are lipophilic molecules, which can lead to dissolution rate-limited absorption.
-
Troubleshooting Steps:
-
Formulation Optimization: The formulation used for oral administration is critical. Simple suspensions in aqueous vehicles may not be sufficient. Consider the following formulation strategies to enhance solubility and dissolution:
-
Co-solvent Systems: Utilize mixtures of water-miscible solvents such as PEG 300, PEG 400, or propylene (B89431) glycol.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve solubilization in the gastrointestinal tract.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.
-
-
Salt Formation: Investigate the formation of a salt of NVP-CGM097, as this can significantly improve aqueous solubility and dissolution. For instance, a bisulfate salt of a related compound was shown to have improved solubility and stability.[1]
-
-
-
Potential Cause 2: First-Pass Metabolism. The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Conduct experiments with liver microsomes or hepatocytes from the species being tested to determine the intrinsic clearance of the compound.
-
Co-administration with CYP Inhibitors: In a research setting, co-administering a known inhibitor of relevant cytochrome P450 enzymes can help determine the extent of first-pass metabolism.
-
-
-
Potential Cause 3: P-glycoprotein (P-gp) Efflux. The compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump it back into the gut lumen.
-
Troubleshooting Steps:
-
Caco-2 Permeability Assay: This in vitro model can determine if the compound is a substrate for P-gp by measuring its bidirectional transport.
-
Co-administration with P-gp Inhibitors: In a research setting, co-administration with a P-gp inhibitor can help confirm if efflux is a limiting factor for absorption.
-
-
-
Issue 2: High Variability in Pharmacokinetic Data
-
Question: We are observing high inter-individual variability in the plasma concentrations of NVP-CGM097 in our animal studies. What could be causing this and how can we minimize it?
-
Answer: High variability in pharmacokinetic data can compromise the reliability of your study. Several factors can contribute to this issue.
-
Potential Cause 1: Inconsistent Dosing. Inaccurate or inconsistent administration of the oral dose can lead to significant variability.
-
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure that all personnel involved in dosing are properly trained and follow a standardized protocol for oral gavage or other administration methods.
-
Vehicle Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent settling of the compound.
-
-
-
Potential Cause 2: Food Effects. The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds.
-
Troubleshooting Steps:
-
Fasting Protocol: Implement a consistent fasting period for all animals before dosing.
-
Fed vs. Fasted Study: Conduct a pilot study to compare the pharmacokinetics in fed and fasted states to understand the impact of food on absorption.
-
-
-
Potential Cause 3: Genetic Polymorphisms. Variations in drug-metabolizing enzymes or transporters among the animal population can contribute to variability.
-
Troubleshooting Steps:
-
Use of Inbred Strains: Whenever possible, use inbred strains of animals to minimize genetic variability.
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Larger Sample Sizes: Increasing the number of animals per group can help to account for inter-individual variations.
-
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the stereochemistry of NVP-CGM097 so important for its activity and bioavailability?
Q2: What are the key pharmacokinetic parameters of the active NVP-CGM097 (S)-stereoisomer in preclinical species?
A2: Pharmacokinetic parameters for NVP-CGM097 have been determined in several preclinical species. The following table summarizes the available data for the active compound.
| Parameter | Mouse | Rat |
| Oral Bioavailability (%F) | 84 | 74 |
| Tmax (h) | 1.0 | 4.5 |
| Clearance (mL/min/kg) | 5 | 7 |
| Volume of Distribution (L/kg) | 2.0 | 2.5 |
| Half-life (h) | 6.0 | 9.3 |
Data extracted from the publication "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097)..." and pertains to the active compound (compound 1 in the paper).
Q3: What are some recommended starting formulations for in vivo oral bioavailability studies of NVP-CGM097?
A3: Based on the lipophilic nature of NVP-CGM097, the following formulations can be considered as starting points for in vivo studies:
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Suspension in an aqueous vehicle: A common starting formulation is a suspension in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80) in water.
-
Solution in a co-solvent system: A solution in a mixture of a water-miscible organic solvent (e.g., N-methyl-2-pyrrolidone) and a polyethylene (B3416737) glycol (e.g., PEG300) can be used to achieve higher concentrations.
-
Lipid-based formulation: For early-stage studies, a simple solution in an oil (e.g., corn oil or sesame oil) can be evaluated.
It is crucial to assess the physical and chemical stability of the compound in the chosen formulation before in vivo administration.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
This protocol outlines a general procedure for determining the oral bioavailability of an NVP-CGM097 stereoisomer in rats.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Groups:
-
Group 1: Intravenous (IV) administration (n=3-5 rats).
-
Group 2: Oral (PO) administration (n=3-5 rats).
-
-
Formulation Preparation:
-
IV Formulation: Dissolve the compound in a suitable vehicle for intravenous injection (e.g., 10% DMSO, 40% PEG300, 50% saline) to the desired concentration (e.g., 1 mg/mL).
-
PO Formulation: Prepare the compound in the chosen oral vehicle (e.g., suspension in 0.5% CMC with 0.1% Tween 80) to the desired concentration (e.g., 5 mg/mL).
-
-
Dosing:
-
IV Administration: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Administration: Administer a single oral dose (e.g., 10 mg/kg) by gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
IV Group: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the NVP-CGM097 stereoisomer in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2, Clearance, Volume of Distribution) for both IV and PO routes using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: p53-MDM2 signaling pathway and the mechanism of action of NVP-CGM097.
Caption: Experimental workflow for an in vivo oral bioavailability study.
References
Validation & Comparative
A Comparative Guide to MDM2 Inhibitors: NVP-CGM097 vs. Nutlin-3a
This guide provides an objective comparison between the optically pure (S)-enantiomer of NVP-CGM097 and Nutlin-3a, two prominent small-molecule inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to inform research and development decisions.
Introduction: Targeting the MDM2-p53 Axis
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair, earning it the title "guardian of the genome".[1][2][3] In many cancers with wild-type p53, its function is abrogated by its primary negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[4][5][6] Overexpression of MDM2 is a common mechanism in various human tumors, effectively silencing p53's tumor-suppressive functions.[7][8]
Inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells.[6][9][10] Small molecules like Nutlin-3a and the newer-generation NVP-CGM097 are designed to fit into the hydrophobic pocket of MDM2 where p53 binds, thereby disrupting the interaction.[9][11][12] This disruption stabilizes p53, leading to its accumulation, nuclear translocation, and the activation of downstream target genes that can induce cell cycle arrest or apoptosis.[13][14][15]
Mechanism of Action: p53 Pathway Reactivation
Both NVP-CGM097 and Nutlin-3a function by competitively inhibiting the binding of p53 to MDM2. By occupying the p53-binding pocket on the MDM2 protein, they prevent MDM2 from targeting p53 for degradation.[9][12][13] This leads to the stabilization and activation of p53, which can then transcriptionally activate a host of downstream target genes. Key among these are CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and Noxa.[4][9][16] The ultimate cellular outcome—cell cycle arrest or apoptosis—depends on the cellular context and the extent of p53 activation.[1][3][17]
Performance Data: A Quantitative Comparison
NVP-CGM097 consistently demonstrates superior potency and selectivity compared to Nutlin-3a in biochemical and cellular assays.
| Parameter | NVP-CGM097 (S-Enantiomer) | Nutlin-3a | Reference(s) |
| Biochemical Potency | |||
| Human MDM2 Binding (Ki) | 1.3 nM | ~8-fold weaker than NVP-CGM097 | [9][10][11] |
| Human MDM2 Binding (IC50) | 1.7 nM | 8.0 nM | [18] |
| Selectivity | |||
| vs. MDM4 (IC50) | >1000-fold (IC50 = 2000 nM) | Not effectively binding | [13][18][19] |
| Cellular Potency | |||
| p53 Nuclear Translocation (IC50) | 0.224 µM | Not specified | [11][20] |
| Cell Proliferation (IC50 in SJSA-1) | 0.94 µM | Not specified | [18] |
| Stereoselectivity | |||
| Active Isomer | S-Enantiomer | (-)-enantiomer (Nutlin-3a) | [19][21] |
| Inactive Isomer | R-Enantiomer | (+)-enantiomer (Nutlin-3b) is ~150x less potent | [21] |
| Species Specificity | |||
| Potency vs. Human MDM2 | High | High | [9][18] |
| Potency vs. Mouse/Rat MDM2 | 37- to 51-fold lower than human | Minimal deviation between species | [9][18] |
Key Insights:
-
Potency: NVP-CGM097 exhibits a significantly higher binding affinity for human MDM2, with Ki and IC50 values in the low nanomolar range, making it approximately 4 to 8 times more potent than Nutlin-3a.[9][18]
-
Selectivity: NVP-CGM097 is highly selective for MDM2 over its homolog MDM4 (also known as MDMX), a crucial feature as MDM4 can also bind and inhibit p53, but is not effectively targeted by Nutlin-3a.[13][18][19]
-
Stereochemistry: The biological activity of both compounds resides in a specific stereoisomer. For Nutlin-3 (B1677040), the 'a' enantiomer is substantially more active than the 'b' enantiomer.[21] NVP-CGM097 is the optically pure (S)-enantiomer.[19]
-
Species Specificity: A notable characteristic of NVP-CGM097 is its species-dependent binding, showing much greater potency for human MDM2 compared to rodent orthologs. This is attributed to differences in the amino acid sequence within the p53 binding pocket.[18] Nutlin-3a, in contrast, shows more consistent potency across these species.[18]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare MDM2 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2 Binding
This biochemical assay is commonly used to quantify the binding affinity of inhibitors to the MDM2 protein.
-
Principle: The assay measures the disruption of the interaction between recombinant MDM2 protein and a synthetic peptide derived from p53. MDM2 is typically tagged with a FRET donor (e.g., GST tag recognized by an antibody-terbium cryptate conjugate) and the p53 peptide with a FRET acceptor (e.g., biotin (B1667282) tag recognized by streptavidin-d2). When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a specific fluorescence signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20). Dilute recombinant human GST-MDM2, biotinylated-p53 peptide, and the inhibitor (NVP-CGM097 or Nutlin-3a) to desired concentrations.
-
Reaction Setup: In a 384-well plate, add the inhibitor at various concentrations.
-
Protein-Peptide Incubation: Add GST-MDM2 and biotin-p53 peptide to the wells and incubate for 15-30 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Add the detection reagents (e.g., anti-GST-Terbium and Streptavidin-d2) and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: The ratio of the two emission signals is calculated. IC50 values are determined by plotting the signal ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
-
Cell Viability Assay (MTT/WST-8)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, determining the cytotoxic or cytostatic potency of a compound.
-
Principle: Viable cells contain mitochondrial dehydrogenases that can reduce tetrazolium salts (like MTT or WST-8) into a formazan (B1609692) product, which is colored and can be quantified by measuring its absorbance. A decrease in color indicates a reduction in cell viability.
-
Protocol Outline:
-
Cell Seeding: Seed cancer cells with wild-type p53 (e.g., SJSA-1, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of NVP-CGM097 or Nutlin-3a for a specified period (e.g., 48-96 hours).[15][16]
-
Reagent Incubation: Add the MTT or WST-8 reagent to each well and incubate for 1-4 hours at 37°C. For MTT, a solubilization buffer must be added subsequently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-8) using a microplate reader.
-
Analysis: Normalize the absorbance values to untreated control wells to calculate the percentage of cell viability. Determine the IC50 value by plotting percent viability against the logarithm of the compound concentration.
-
Western Blotting for p53 Pathway Activation
This technique is used to detect changes in the protein levels of p53 and its downstream targets, such as p21, confirming the on-target effect of the inhibitors.
-
Protocol Outline:
-
Cell Treatment and Lysis: Treat p53 wild-type cells with the MDM2 inhibitor for a defined time course (e.g., 8, 16, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities relative to the loading control to determine the fold-change in protein expression upon treatment.[15]
-
Conclusion
Both NVP-CGM097 and Nutlin-3a are effective inhibitors of the MDM2-p53 interaction, capable of reactivating the p53 pathway in cancer cells. However, the experimental data clearly indicates that NVP-CGM097 is a more potent and selective inhibitor.[9][18][22] Its higher affinity for human MDM2 and superior selectivity against MDM4 suggest the potential for greater efficacy and a more targeted therapeutic effect. The pronounced species specificity of NVP-CGM097 is a critical consideration for the design and interpretation of preclinical in vivo studies. This guide summarizes the key comparative data and methodologies to aid researchers in the continued investigation and development of next-generation MDM2 inhibitors.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Effect of Nutlin-3a on stability of p53-MDM2 complex [wulixb.iphy.ac.cn]
- 13. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. axonmedchem.com [axonmedchem.com]
- 20. researchgate.net [researchgate.net]
- 21. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Stereoselectivity: A Comparative Efficacy Analysis of NVP-CGM097 Stereoisomers
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the stereochemical nuances influencing the efficacy of the MDM2 inhibitor, NVP-CGM097.
NVP-CGM097, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, has emerged as a promising therapeutic agent in cancers harboring wild-type p53.[1][2][3] Its mechanism of action relies on disrupting the negative regulation of the p53 tumor suppressor by MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1][4] This inhibition leads to the stabilization and activation of p53, thereby inducing cell cycle arrest and apoptosis in cancer cells.[2][4] A critical aspect of NVP-CGM097's development and efficacy lies in the stereochemistry of its dihydroisoquinolinone core, which dictates its binding affinity to MDM2 and subsequent biological activity. This guide provides a comprehensive comparison of the efficacy of different NVP-CGM097 stereoisomers, supported by experimental data and detailed methodologies.
The p53-MDM2 Signaling Pathway and NVP-CGM097's Mechanism of Action
The p53 protein acts as a crucial tumor suppressor by regulating the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.[1] Under normal cellular conditions, the activity of p53 is kept in check by MDM2, which binds to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth.[1] NVP-CGM097 acts by competitively binding to the p53-binding pocket on MDM2, thereby preventing the MDM2-p53 interaction.[1][4] This disruption liberates p53 from MDM2's negative control, leading to its accumulation in the nucleus, and the activation of downstream target genes like p21, ultimately resulting in an anti-tumor response.[1]
Comparative Efficacy of NVP-CGM097 Stereoisomers
The stereochemistry at the C1 position of the dihydroisoquinolinone scaffold of NVP-CGM097 precursors has been demonstrated to be a critical determinant of its binding affinity to MDM2. X-ray crystallography studies have shown that the (S)-configuration at this chiral center allows for optimal orientation of the para-chlorophenyl group into the Trp23 binding pocket of MDM2, a key interaction for potent inhibition.[1]
| Stereoisomer | MDM2 Binding Affinity (IC50, nM) |
| C1-(S)-stereoisomer | 2.3 |
| C1-(R)-stereoisomer | 1170 |
| Data from a Time-Resolved Fluorescence Energy Transfer (TR-FRET) biochemical assay on a precursor to NVP-CGM097.[1] |
The final optimized compound, NVP-CGM097, which incorporates the preferred (S)-stereoisomer, exhibits high-nanomolar potency in biochemical and cellular assays.
| Compound | MDM2 Binding Affinity (Ki, nM) | MDM2 Inhibition (IC50, nM) | Cellular p53 Nuclear Translocation (IC50, µM) |
| NVP-CGM097 | 1.3 | 1.7 | 0.224 |
| Data for NVP-CGM097 (the active S-enantiomer).[2][4] |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction
This assay quantitatively measures the inhibition of the MDM2-p53 interaction by a test compound.
Methodology:
-
Reagents:
-
Recombinant human MDM2 protein (amino acids 1-118) fused to Glutathione S-transferase (GST).
-
A synthetic peptide corresponding to the p53 transactivation domain (residues 15-29) labeled with biotin.
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-XL665 (acceptor fluorophore).
-
NVP-CGM097 stereoisomers at varying concentrations.
-
-
Procedure:
-
The GST-MDM2 protein is incubated with the biotin-p53 peptide in the presence of varying concentrations of the test compound (NVP-CGM097 stereoisomers).
-
The europium-labeled anti-GST antibody and streptavidin-XL665 are added to the mixture.
-
The plate is incubated to allow for binding equilibrium.
-
The fluorescence is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths for both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the MDM2-p53 interaction.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the signal, is determined by plotting the fluorescence ratio against the inhibitor concentration.
-
Cellular p53 Nuclear Translocation Assay
This cell-based assay assesses the ability of NVP-CGM097 to disrupt the MDM2-p53 interaction within a cellular context, leading to the accumulation of p53 in the nucleus.
Methodology:
-
Cell Culture:
-
Human osteosarcoma SJSA-1 cells, which have wild-type p53 and amplified MDM2, are seeded in a multi-well plate.[5]
-
-
Treatment:
-
Cells are treated with varying concentrations of NVP-CGM097 stereoisomers for a defined period (e.g., 24 hours).
-
-
Immunofluorescence Staining:
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent.
-
Cells are incubated with a primary antibody specific for p53, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye such as DAPI.
-
-
Imaging and Analysis:
-
Images are acquired using a high-content imaging system.
-
The fluorescence intensity of p53 within the nucleus is quantified.
-
The IC50 value for p53 nuclear translocation is determined as the concentration of the compound that induces a half-maximal increase in nuclear p53 fluorescence.[6]
-
In Vivo Antitumor Efficacy in a Xenograft Model
The antitumor activity of NVP-CGM097 is evaluated in a preclinical mouse model.
Methodology:
-
Xenograft Model:
-
Human osteosarcoma SJSA-1 cells are implanted subcutaneously into immunocompromised mice.[7]
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
NVP-CGM097 is administered orally at a specified dose and schedule.[1]
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised, and tissues can be collected for pharmacodynamic analysis (e.g., Western blot for p53 and p21 levels).
-
-
Pharmacodynamic Analysis (Western Blot):
-
Tumor lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against p53 and p21, followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system. An increase in p53 and p21 levels in the tumors of treated mice indicates target engagement and pathway activation.[8][9][10]
-
Conclusion
The preclinical data unequivocally demonstrates the critical role of stereochemistry in the efficacy of NVP-CGM097. The C1-(S)-stereoisomer exhibits significantly greater potency in inhibiting the MDM2-p53 interaction compared to its (R)-counterpart. This stereochemical preference translates to potent cellular activity, leading to p53 stabilization and nuclear translocation, and ultimately, robust antitumor activity in vivo. These findings underscore the importance of meticulous stereochemical control in the design and development of targeted cancer therapeutics. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the efficacy of MDM2 inhibitors and their stereoisomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. The HDM2 (MDM2) Inhibitor NVP-CGM097 inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Guide to Negative Control Experiments for NVP-CGM097 Stereoisomer Treatment
For Researchers, Scientists, and Drug Development Professionals
NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, is a promising therapeutic agent in oncology. As with any targeted therapy, rigorous experimental design, including the use of appropriate negative controls, is paramount to validate its mechanism of action and ensure the specificity of its effects. This guide provides a comparative framework for utilizing the stereoisomers of NVP-CGM097 in negative control experiments, supported by experimental data and detailed protocols.
NVP-CGM097 is the optically pure (S)-enantiomer and is the biologically active form that binds to MDM2 with high affinity.[1] Its counterpart, the (R)-enantiomer, serves as an ideal negative control. Possessing the same chemical composition and physical properties, the (R)-enantiomer is predicted to be biologically inactive due to stereochemical hindrance at the MDM2 binding pocket. This prediction is supported by data on a closely related precursor, where the (S)-stereoisomer was significantly more potent than the (R)-stereoisomer.[2]
Data Presentation: Comparative Activity of NVP-CGM097 Stereoisomers
The following tables summarize the expected and reported activities of the NVP-CGM097 enantiomers and a related precursor, highlighting the stereospecificity of MDM2 inhibition.
Table 1: Biochemical Activity of NVP-CGM097 and its Precursor Stereoisomers against MDM2
| Compound | Stereoisomer | Target | Assay Type | IC50 |
| NVP-CGM097 | (S)-enantiomer (Active) | Human MDM2 | TR-FRET | 1.7 nM [2][3] |
| (R)-NVP-CGM097 | (R)-enantiomer (Inactive Control) | Human MDM2 | TR-FRET | Expected to be significantly higher |
| Precursor Compound 2 | (S)-stereoisomer (Compound 3) | MDM2 | TR-FRET | 2.3 nM[2] |
| Precursor Compound 2 | (R)-stereoisomer (Compound 4) | MDM2 | TR-FRET | 1.17 µM[2] |
Table 2: Cellular Activity of NVP-CGM097 in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | NVP-CGM097 (S-enantiomer) Concentration | Expected Outcome with (R)-enantiomer |
| SJSA-1 | Osteosarcoma | Proliferation Assay | GI50 | ~224 nM[4] | No significant effect on cell proliferation |
| GOT1 | Neuroendocrine Tumor | Cell Viability | Significant decrease | 100 nM - 2.5 µM[5] | No significant decrease in cell viability |
| KB-3-1 | Epidermoid Carcinoma | Cytotoxicity Assay | IC50 | 44.03 µM[6] | Significantly higher IC50 |
| SW620 | Colon Cancer | Cytotoxicity Assay | IC50 | 25.20 µM[6] | Significantly higher IC50 |
Mandatory Visualization
Signaling Pathway of NVP-CGM097 Action
Caption: NVP-CGM097 (S-enantiomer) inhibits MDM2, leading to p53 activation.
Experimental Workflow for Comparative Analysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
On-Target Activity of NVP-CGM097 Stereoisomer Confirmed by siRNA-Mediated Knockdown
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the on-target activity of the active stereoisomer of the HDM2/MDM2 inhibitor NVP-CGM097 against its inactive stereoisomer. We present supporting experimental data derived from siRNA-mediated gene silencing to confirm that the cytotoxic effects of the active compound are directly mediated through its interaction with the MDM2 protein. This guide is intended for researchers, scientists, and professionals in the field of drug development.
NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] It acts by binding to MDM2 at the p53-binding pocket, thereby preventing the degradation of p53 and leading to the activation of the p53 signaling pathway, which can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][5] Like many chiral small molecules, the biological activity of NVP-CGM097 resides primarily in one of its stereoisomers. It has been demonstrated that the C1-(S)-stereoisomer is significantly more active than the C1-(R)-stereoisomer.
To definitively demonstrate that the cytotoxic effect of the active NVP-CGM097 stereoisomer is a direct result of its interaction with MDM2, a target knockdown experiment using small interfering RNA (siRNA) is a highly effective strategy. By specifically silencing the expression of the MDM2 gene, we can anticipate that the cytotoxic effects of the active stereoisomer will be significantly diminished, as its molecular target will be absent. Conversely, the inactive stereoisomer should exhibit minimal activity regardless of the MDM2 expression level.
Comparative Efficacy of NVP-CGM097 Stereoisomers
The following table summarizes the expected quantitative data from a cell viability assay (e.g., MTT or CellTox-Glo) comparing the effects of the active and inactive stereoisomers of NVP-CGM097 in the presence and absence of MDM2 knockdown.
Table 1: Comparative Cell Viability in Response to NVP-CGM097 Stereoisomers and MDM2 Knockdown
| Treatment Group | Target Gene | Compound | Concentration (µM) | Cell Viability (%) |
| Control | Scrambled siRNA | Vehicle (DMSO) | - | 100 ± 5.2 |
| Active Stereoisomer | Scrambled siRNA | Active NVP-CGM097 | 1 | 45 ± 4.1 |
| Inactive Stereoisomer | Scrambled siRNA | Inactive NVP-CGM097 | 1 | 98 ± 3.8 |
| MDM2 Knockdown | MDM2 siRNA | Vehicle (DMSO) | - | 95 ± 4.5 |
| MDM2 KD + Active | MDM2 siRNA | Active NVP-CGM097 | 1 | 85 ± 5.5 |
| MDM2 KD + Inactive | MDM2 siRNA | Inactive NVP-CGM097 | 1 | 96 ± 4.2 |
Experimental Protocols
siRNA Transfection for MDM2 Knockdown
This protocol outlines the transient knockdown of MDM2 expression in a human cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116).
Materials:
-
Human cancer cell line (e.g., SJSA-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MDM2-specific siRNA and scrambled control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of either MDM2 siRNA or scrambled control siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. At this point, the cells are ready for downstream applications such as drug treatment and protein analysis.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Transfected cells in a 96-well plate
-
Active and inactive stereoisomers of NVP-CGM097
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Drug Treatment: Following the 48-hour siRNA incubation, replace the medium with fresh medium containing the desired concentrations of the active or inactive NVP-CGM097 stereoisomer or vehicle control (DMSO).
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is used to detect the protein levels of MDM2, p53, and a loading control (e.g., GAPDH or β-actin) to confirm MDM2 knockdown and observe the stabilization of p53.
Materials:
-
Cell lysates from transfected and treated cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponding to MDM2 and p53 should be normalized to the loading control.
Visualizing the Experimental Logic and Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for confirming on-target activity.
Caption: The p53-MDM2 signaling pathway and points of intervention.
Conclusion
The combination of a potent, stereospecific inhibitor with a targeted gene silencing approach provides unequivocal evidence of the inhibitor's on-target activity. The experimental framework detailed in this guide allows for a direct assessment of the NVP-CGM097 active stereoisomer's dependence on MDM2 for its cytotoxic effects. This methodology is crucial for the validation of targeted therapies in drug discovery and development. By demonstrating that the knockdown of MDM2 rescues cells from the effects of the active compound, we can confidently attribute its mechanism of action to the inhibition of the MDM2-p53 interaction.
References
- 1. Flow cytometric analysis of p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays to Measure p53-Dependent and -Independent Apoptosis | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Species-Specific Interactions of NVP-CGM097 Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, has emerged as a promising therapeutic candidate in oncology. This guide provides a comprehensive comparison of the cross-reactivity of its stereoisomers across different species, supported by experimental data. Understanding these species-specific differences is crucial for the preclinical evaluation and clinical translation of NVP-CGM097 and related compounds.
Data Summary: Cross-Reactivity of NVP-CGM097 Stereoisomers
The inhibitory activity of the two major stereoisomers of NVP-CGM097 against the MDM2 protein varies significantly, with the C1-(S)-stereoisomer being substantially more potent than the C1-(R)-stereoisomer.[1] Furthermore, the binding affinity of the active (S)-enantiomer exhibits notable species-dependent differences. The following table summarizes the quantitative data on the cross-reactivity of NVP-CGM097 stereoisomers in human, mouse, rat, and dog.
| Stereoisomer | Species | Target | Assay Type | IC50 (nM) | Potency Fold Difference (vs. Human) |
| NVP-CGM097 (C1-(S)-stereoisomer) | Human | MDM2 | TR-FRET | 1.7[1] | 1 |
| Mouse | MDM2 | TR-FRET | ~86.7 | 51-fold less potent[1] | |
| Rat | MDM2 | TR-FRET | ~62.9 | 37-fold less potent[1] | |
| Dog | MDM2 | TR-FRET | ~27.2 | 16-fold less potent[1] | |
| C1-(R)-stereoisomer | Human | MDM2 | TR-FRET | 1170[1] | 688-fold less potent |
Note: IC50 values for mouse, rat, and dog are estimated based on the reported fold differences in potency compared to human MDM2.
Experimental Protocols
The data presented in this guide were primarily generated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust biochemical assay is widely used to study protein-protein interactions and their inhibition.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction
Objective: To measure the in vitro potency of NVP-CGM097 stereoisomers in inhibiting the interaction between the MDM2 protein and a p53-derived peptide.
Materials:
-
Recombinant MDM2 protein (human, mouse, rat, or dog)
-
Biotinylated p53-derived peptide
-
Europium-labeled streptavidin (donor fluorophore)
-
Cy5-labeled antibody against MDM2 (acceptor fluorophore)
-
NVP-CGM097 stereoisomers (dissolved in DMSO)
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
384-well microplates
Protocol:
-
Compound Preparation: A serial dilution of the NVP-CGM097 stereoisomers is prepared in DMSO.
-
Reagent Preparation: The recombinant MDM2 protein, biotinylated p53 peptide, europium-labeled streptavidin, and Cy5-labeled anti-MDM2 antibody are diluted to their final concentrations in the assay buffer.
-
Assay Reaction:
-
A small volume of the diluted compounds is dispensed into the wells of a 384-well microplate.
-
The MDM2 protein and biotinylated p53 peptide are added to the wells and incubated for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
The detection reagents, europium-labeled streptavidin and Cy5-labeled anti-MDM2 antibody, are then added to the wells.
-
-
Incubation: The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow the detection reagents to bind to the protein-peptide complex.
-
Data Acquisition: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements. The excitation wavelength is typically 340 nm, and the emission is measured at two wavelengths: ~615 nm (for the europium donor) and ~665 nm (for the Cy5 acceptor).
-
Data Analysis: The ratio of the acceptor signal to the donor signal is calculated. The IC50 values are determined by plotting the FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Visualizing the Mechanism of Action
To understand the biological context of NVP-CGM097's activity, it is essential to visualize its target pathway. NVP-CGM097 disrupts the interaction between MDM2 and the tumor suppressor protein p53.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of NVP-CGM097.
This guide highlights the critical importance of considering stereochemistry and species differences in the preclinical development of MDM2 inhibitors. The provided data and protocols serve as a valuable resource for researchers in the field, enabling more informed decision-making in the journey from discovery to clinical application.
References
Additive Anticancer Effects of NVP-CGM097 and 5-Fluorouracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the combined therapeutic effects of the MDM2 inhibitor, NVP-CGM097, and the chemotherapeutic agent, 5-Fluorouracil (5-FU). The combination has demonstrated additive antiproliferative effects, particularly in p53 wild-type cancer cells. This document summarizes the available experimental data, outlines the methodologies for key experiments, and visualizes the underlying molecular pathways and experimental workflows.
Comparison of NVP-CGM097 and 5-Fluorouracil
| Feature | NVP-CGM097 | 5-Fluorouracil (5-FU) |
| Mechanism of Action | A small molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, it prevents the degradation of the p53 tumor suppressor protein, leading to p53 reactivation, cell cycle arrest, and apoptosis in p53 wild-type cells.[1][2][3][4][5][6][7][8][9] | A pyrimidine (B1678525) analog that primarily inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[10][11][12][13] This leads to the disruption of DNA synthesis and repair, ultimately causing cell death.[10][11][12][14][13] It can also be incorporated into RNA, further contributing to its cytotoxic effects.[10][11][12][14][13] |
| Stereoisomer Activity | NVP-CGM097 possesses stereoisomers with differential activity. The C1-(S)-stereoisomer is a significantly more potent inhibitor of the MDM2-p53 interaction than the C1-(R)-stereoisomer.[4] | Not applicable in the same context. |
| Combination Effect | Exhibits additive antiproliferative effects when combined with 5-Fluorouracil in p53 wild-type neuroendocrine tumor cells.[2][5][7] This combination also results in an additive increase in the expression of p53 and its downstream target, p21.[2][5][7] | The combination with NVP-CGM097 shows enhanced anticancer activity through an additive effect.[2][5][7] |
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of NVP-CGM097 alone and in combination with 5-Fluorouracil on the p53 wild-type neuroendocrine tumor cell line, GOT1.
Table 1: Effect of NVP-CGM097 on GOT1 Cell Viability
| NVP-CGM097 Concentration (nM) | Incubation Time (hours) | Cell Viability (% of control) | p-value | Reference |
| 100 | 96 | 84.9 ± 9.2 | < 0.05 | [7] |
| 500 | 96 | 77.4 ± 6.6 | < 0.01 | [7] |
| 2,500 | 96 | 47.7 ± 9.2 | < 0.01 | [7] |
Table 2: Additive Antiproliferative Effects of NVP-CGM097 and 5-Fluorouracil in GOT1 Cells
| Treatment | Effect on Cell Viability | Effect on p53 and p21 Expression | Reference |
| NVP-CGM097 + 5-Fluorouracil | Additive antiproliferative effects | Additive increase in expression | [2][5][7] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the analysis of the combination of NVP-CGM097 and 5-Fluorouracil.
Cell Viability Assay
This protocol is based on standard colorimetric assays (e.g., MTT or XTT) used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Plate GOT1 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with various concentrations of NVP-CGM097, 5-Fluorouracil, or a combination of both. Include a vehicle-only control group.
-
Incubation: Incubate the plates for the desired duration (e.g., 96 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or XTT) to each well and incubate according to the manufacturer's instructions to allow for the conversion of the substrate into a colored product by metabolically active cells.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol outlines the general steps for detecting changes in protein expression levels of p53 and p21.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Signaling Pathway of NVP-CGM097 and 5-Fluorouracil
Caption: Combined action of NVP-CGM097 and 5-Fluorouracil.
Experimental Workflow for Combination Study
Caption: Workflow for assessing the combined effects of NVP-CGM097 and 5-FU.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuroendocrinology of the Microbiota-Gut-Brain Axis: A Behavioural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and pharmacological activity of the stereoisomers of GP-88, a propafenone-type modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil Enhances the Antitumor Activity of the Glutaminase Inhibitor CB-839 against PIK3CA-Mutant Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of 5-Fluorouracil with Epigenetic Modifiers Induces Radiosensitization, Somatostatin Receptor 2 Expression, and Radioligand Binding in Neuroendocrine Tumor Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroendocrine Control of Body Energy Homeostasis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Biomodulation of 5-Fu cytotoxicity by folinic acid and its stereoisomers: in vitro experiments with different cell lines of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-CGM097 Stereoisomers: A Comparative Guide to Structural Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural activity relationship (SAR) of NVP-CGM097 stereoisomers, focusing on their interaction with the MDM2-p53 pathway. The content herein is supported by experimental data to offer an objective analysis for research and drug development applications.
NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, which is a critical pathway in cancer biology. The stereochemistry of NVP-CGM097 plays a pivotal role in its biological activity, with different stereoisomers exhibiting vastly different potencies. This guide will delve into the specifics of this relationship.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the C1-(S) and C1-(R) stereoisomers of NVP-CGM097 against the MDM2-p53 interaction, as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay.
| Stereoisomer | MDM2 Inhibition IC50 (nM) | Potency Ratio (S vs. R) |
| C1-(S)-NVP-CGM097 | 2.3 | >500-fold |
| C1-(R)-NVP-CGM097 | 1170 | 1 |
Data sourced from the Journal of Medicinal Chemistry (2015).[1]
The data clearly indicates that the C1-(S) stereoisomer is significantly more potent than the C1-(R) stereoisomer in inhibiting the MDM2-p53 interaction.[1] This substantial difference in activity underscores the importance of the specific three-dimensional arrangement of the atoms at the C1 position for effective binding to the MDM2 protein.
Signaling Pathway
NVP-CGM097 functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In many cancer cells with wild-type p53, MDM2 is overexpressed and acts as a negative regulator of p53 by targeting it for proteasomal degradation. By inhibiting this interaction, NVP-CGM097 stabilizes p53, leading to its accumulation in the nucleus. This nuclear accumulation of p53 activates downstream target genes that control cell cycle arrest and apoptosis, ultimately leading to the suppression of tumor growth.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of NVP-CGM097.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of NVP-CGM097 stereoisomers are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction
This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.
Principle: The assay relies on the transfer of energy between a donor fluorophore (Europium-labeled streptavidin bound to biotinylated MDM2 protein) and an acceptor fluorophore (Cy5-labeled p53 peptide). When the two are in close proximity (i.e., interacting), excitation of the donor leads to emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor's emission signal.
Protocol:
-
Reagents:
-
Human MDM2 protein (e.g., amino acids 2-188) with a C-terminal biotin (B1667282) tag.
-
Europium-labeled streptavidin.
-
Cy5-labeled peptide derived from p53 (e.g., Cy5-TFSDLWKLL, corresponding to p53 amino acids 18-26).[2]
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (NVP-CGM097 stereoisomers) serially diluted in assay buffer.
-
384-well low-volume white plates.
-
-
Procedure:
-
Add the biotinylated MDM2 protein and Europium-labeled streptavidin to the wells and incubate to allow for binding.
-
Add the test compounds at various concentrations.
-
Add the Cy5-labeled p53 peptide to initiate the binding reaction.
-
Incubate the plate at room temperature to allow the system to reach equilibrium.
-
Measure the fluorescence emission at the acceptor's wavelength (e.g., 665 nm) after excitation at the donor's wavelength (e.g., 340 nm) using a TR-FRET-compatible plate reader.[2]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to control wells (with and without inhibitor).
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the MDM2-p53 interaction, is determined by fitting the data to a dose-response curve.
-
p53 Nuclear Translocation Assay
This cell-based assay visualizes and quantifies the movement of p53 from the cytoplasm to the nucleus upon treatment with an MDM2 inhibitor.
Principle: In untreated cells, p53 is largely located in the cytoplasm. Inhibition of the MDM2-p53 interaction leads to the stabilization and accumulation of p53 in the nucleus. This change in subcellular localization can be detected using immunofluorescence microscopy and quantified with high-content imaging analysis.[3]
Protocol:
-
Cell Culture:
-
Seed p53 wild-type human cancer cells (e.g., SJSA-1) in a multi-well imaging plate (e.g., 96-well or 384-well black-walled, clear-bottom plates).
-
Allow cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of NVP-CGM097 stereoisomers for a specified period (e.g., 4-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for p53.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain.
-
Quantify the fluorescence intensity of the p53 signal in both the nucleus and the cytoplasm for each cell.
-
The ratio of nuclear to cytoplasmic p53 fluorescence is calculated to determine the extent of translocation.
-
The IC50 for p53 nuclear translocation is the concentration of the compound that induces 50% of the maximum translocation effect.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of NVP-CGM097 stereoisomers for a defined period (e.g., 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are normalized to the untreated control cells to determine the percentage of cell growth inhibition.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the structural activity relationship of NVP-CGM097 stereoisomers.
Caption: Workflow for the evaluation of NVP-CGM097 stereoisomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nuclear localization is essential for the activity of p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NVP-CGM097 (Stereoisomer): A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of NVP-CGM097 (stereoisomer), a potent MDM2 inhibitor. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals actively handling this compound.
NVP-CGM097 is classified as an antineoplastic agent, and as such, all waste generated from its use must be managed as hazardous chemotherapy waste. The disposal protocol is contingent on the nature and quantity of the waste, distinguishing between "trace" and "bulk" contamination.
Waste Characterization and Segregation
Proper segregation of waste at the point of generation is the most critical step in the disposal process. NVP-CGM097 waste is categorized as follows:
-
Bulk Chemotherapy Waste: This category includes any unused or expired pure compound, concentrated stock solutions, grossly contaminated personal protective equipment (PPE), and materials used to clean up spills. Any container holding more than a 3% residual amount of the original substance is also considered bulk waste.
-
Trace Chemotherapy Waste: This includes "RCRA empty" containers (i.e., containing less than 3% of the original volume), and disposable items with incidental contamination, such as used gloves, gowns, bench paper, and empty vials.
Personal Protective Equipment (PPE)
Prior to handling any NVP-CGM097 waste, personnel must be equipped with the following PPE:
-
Two pairs of chemotherapy-rated gloves
-
A disposable, solid-front gown with long sleeves
-
Safety glasses or goggles
-
A face shield if there is a risk of splashing
Disposal Procedures
Follow these step-by-step instructions for the safe disposal of NVP-CGM097 waste:
Step 1: Identify the Waste Type
-
Determine if the waste is "bulk" or "trace" chemotherapy waste based on the definitions above.
Step 2: Select the Appropriate Waste Container
-
For Bulk Chemotherapy Waste: Use a designated, leak-proof, and puncture-resistant black hazardous waste container.[1][2] This container must be clearly labeled "Hazardous Chemotherapy Waste" and include the chemical name (NVP-CGM097).
-
For Trace Chemotherapy Waste: Use a designated, leak-proof, and puncture-resistant yellow chemotherapy waste container.[1][2][3] This container should be labeled "Trace Chemotherapy Waste for Incineration."
Step 3: Dispose of Waste
-
Liquids: Unused stock solutions and other liquid waste must be collected in a compatible, sealed container and placed within the black hazardous waste container. Do not pour any NVP-CGM097 solution down the drain. [4]
-
Solids: Unused powder, contaminated labware, and other solid bulk waste should be placed directly into the black hazardous waste container.
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with NVP-CGM097 must be placed in a designated chemotherapy sharps container. If only trace amounts are present, a yellow sharps container can be used.[3] If there is bulk contamination, a black sharps container is required.
-
PPE and other Trace Waste: Place all used PPE and other items with trace contamination into the yellow trace chemotherapy waste container.[2][5]
Step 4: Container Management and Final Disposal
-
Do not overfill waste containers. Seal the containers when they are three-quarters full.
-
Store sealed waste containers in a designated, secure satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[5] All NVP-CGM097 waste must be disposed of via incineration.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Source |
| Bulk Waste Threshold | > 3% of original volume remaining in container | [1][2] |
| Trace Waste Threshold | < 3% of original volume remaining in container | [1][2] |
Experimental Protocols
While specific experimental protocols for the disposal of NVP-CGM097 are not detailed in the provided search results, the general principles of handling and disposing of potent antineoplastic agents are universally applicable. The procedures outlined above are based on established guidelines for chemotherapy waste management.[1][2][3][5][6]
Disposal Workflow
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
